Technical Monograph: 3-(Butylthio)butan-1-amine Executive Summary 3-(Butylthio)butan-1-amine (CAS: 1119452-40-2) is a bifunctional heterosubstituted alkane featuring a primary amine and a thioether moiety. Structurally,...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: 3-(Butylthio)butan-1-amine
Executive Summary
3-(Butylthio)butan-1-amine (CAS: 1119452-40-2) is a bifunctional heterosubstituted alkane featuring a primary amine and a thioether moiety. Structurally, it consists of a butane backbone with a terminal amino group at position 1 and a butylthio substituent at position 3. This specific regiochemistry—derived from the Michael addition of thiols to crotonyl derivatives—makes it a valuable intermediate in the synthesis of N,S-bidentate ligands, pharmaceutical building blocks, and advanced curing agents.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for researchers in medicinal chemistry and materials science.
Physicochemical Profile
The following data aggregates experimental and predicted values based on structure-activity relationship (SAR) algorithms standard in the field (ACD/Labs, ChemAxon).
Table 1: Key Chemical Properties
Property
Value / Description
Note
IUPAC Name
3-(Butylsulfanyl)butan-1-amine
Systematic nomenclature
CAS Number
1119452-40-2
Unique Identifier
Molecular Formula
C₈H₁₉NS
Molecular Weight
161.31 g/mol
Physical State
Liquid (at 25°C)
Predicted
Boiling Point
235°C ± 15°C (760 mmHg)
Predicted [1]
Density
0.91 ± 0.06 g/cm³
Predicted [1]
pKa (Amine)
~10.2
Typical for primary alkyl amines
LogP
2.45 ± 0.3
Lipophilic due to butyl chains
Solubility
Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (neutral pH)
Chirality
1 Chiral Center (C3)
Commercial samples are typically racemic
Synthetic Pathways
The synthesis of 3-(Butylthio)butan-1-amine relies on the high regioselectivity of sulfur nucleophiles toward
-unsaturated systems. The most robust industrial and laboratory route involves the Michael addition of 1-butanethiol to crotononitrile, followed by the reduction of the nitrile group.
Primary Route: The Crotononitrile Michael Addition
This pathway is preferred due to the commercial availability of precursors and the stability of the nitrile intermediate.
Catalyst: Basic catalyst (e.g., Triethylamine, DBU, or catalytic NaOMe).
Mechanism: The thiolate anion attacks the
-carbon of the crotononitrile. The steric hindrance at the -position is minimal, allowing high yields.
Intermediate: 3-(Butylthio)butanenitrile.
Step 2: Nitrile Reduction
Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF or catalytic hydrogenation (Raney Ni/H₂).
Outcome: The nitrile (-CN) is reduced to the primary amine (-CH₂NH₂).
Note: Care must be taken to avoid poisoning hydrogenation catalysts with the sulfide sulfur; LiAlH₄ is often preferred on a lab scale for this reason [2].
Alternative Route: Reductive Amination
Precursors: Crotonaldehyde + 1-Butanethiol.
Process: Thiol addition yields 3-(butylthio)butanal, which undergoes reductive amination with ammonia/H₂. This route is less stable due to the potential for aldehyde polymerization or retro-Michael reactions.
Visualization: Synthetic Workflow
Figure 1: The primary synthetic pathway via Michael addition to crotononitrile.
Reactivity & Functionalization
The molecule possesses two distinct nucleophilic sites: the harder nitrogen (amine) and the softer sulfur (thioether). This duality allows for orthogonal functionalization strategies.
Amine-Selective Reactions
The primary amine is the most reactive site for electrophiles dominated by charge control.
Acylation: Reacts with acid chlorides or anhydrides to form amides. Useful for attaching the molecule as a side chain in peptide mimics.
Imine Formation: Condensation with aldehydes/ketones.
Isocyanate Reaction: Reacts to form ureas, a critical reaction in curing epoxy or polyurethane systems where the sulfur atom provides secondary antioxidant properties.
Sulfur-Selective Reactions
The thioether is less nucleophilic towards carbon but highly susceptible to oxidation and soft electrophiles.
Oxidation: Can be selectively oxidized to the Sulfoxide (using 1 eq. NaIO₄) or Sulfone (using excess H₂O₂). Sulfoxides introduce chirality at the sulfur, creating diastereomers relative to the C3 chiral center.
Alkylation: Reaction with alkyl halides yields Sulfonium salts , which can act as phase transfer catalysts or labile leaving groups.
Chelation & Coordination
The 1,3-distance between the amine and sulfur allows for the formation of 6-membered chelate rings with transition metals (Pd, Pt, Cu). This "bite angle" is specific to the propyl-linker geometry (3 carbons between N and S functional groups).
The 3-(butylthio)butanamine moiety serves as a non-natural amino acid mimic. It is structurally analogous to a homologated Methionine or Ethionine derivative.
Utility: Researchers use this scaffold to probe hydrophobic pockets in enzymes where the flexibility of the butyl chain and the metabolic stability of the thioether (vs. disulfide) are required [3].
Ligand Design
In homogenous catalysis, N,S-ligands are "hemilabile"—the sulfur can dissociate reversibly to open a coordination site for the substrate while the nitrogen anchors the metal.
Specific Use: Palladium complexes derived from this amine are candidates for catalyzing allylic alkylations.
Epoxy Curing Agents
As a diamine or modified amine, this compound acts as a curing agent. The sulfur atom provides intrinsic anti-oxidant properties to the cured polymer matrix, preventing oxidative degradation at high temperatures.
Odor: Like most low-molecular-weight sulfides, this compound has a characteristic disagreeable odor (stench). All manipulations must be performed in a functioning fume hood.
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The amine is sensitive to CO₂ (carbamate formation), and the sulfur is sensitive to atmospheric oxidation over long periods.
References
ChemAxon. (2023). Predicted Properties for CAS 1119452-40-2. Chemicalize Platform. [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Exploratory
Synthesis of 3-(Butylthio)butan-1-amine
A Comprehensive Technical Guide for Drug Development & Organic Synthesis Executive Summary Target Molecule: 3-(Butylthio)butan-1-amine CAS Registry Number: Not widely listed (Derivative of CAS 109-73-9 / 109-79-5 precurs...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Technical Guide for Drug Development & Organic Synthesis
Executive Summary
Target Molecule: 3-(Butylthio)butan-1-amine
CAS Registry Number: Not widely listed (Derivative of CAS 109-73-9 / 109-79-5 precursors)
Molecular Formula:
Molecular Weight: 161.31 g/mol
This technical guide details the synthesis of 3-(butylthio)butan-1-amine , a bifunctional aliphatic intermediate containing both a primary amine and a thioether linkage. Such motifs are critical in the development of sulfur-containing amino acid analogs, chelating agents, and specific pharmaceutical linkers where the sulfur atom modulates lipophilicity and metabolic stability.
The recommended synthetic pathway utilizes a robust Thia-Michael Addition followed by a Nitrile Reduction . This route is selected for its atom economy, scalability, and the avoidance of expensive protecting groups required by alternative substitution pathways.
Retrosynthetic Analysis
The strategic disconnection of 3-(butylthio)butan-1-amine reveals two primary precursors: Crotonitrile (2-butenenitrile) and 1-Butanethiol .
Disconnection A (C1-N): Reductive amination of 3-(butylthio)butanal. While viable, aldehydes are prone to oxidation and polymerization.
Disconnection B (C3-S): Nucleophilic substitution on a 3-halobutane derivative. This requires amine protection, adding unnecessary steps.
Disconnection C (C2-C3):Michael Addition (Selected). Disconnecting the C-S bond relative to the electron-withdrawing group (nitrile) allows for a convergent synthesis using commercially available starting materials.
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic breakdown of the target molecule into commercially available precursors.
Experimental Protocol: Route 1 (Recommended)
Phase 1: Thia-Michael Addition
Objective: Synthesis of 3-(butylthio)butanenitrile.
Principle: The soft nucleophile (butanethiolate) attacks the
-carbon of the -unsaturated nitrile (crotonitrile).
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Density (g/mL)
Equiv.
Role
Crotonitrile (mix of cis/trans)
67.09
0.826
1.0
Electrophile
1-Butanethiol
90.19
0.842
1.1
Nucleophile
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
152.24
1.018
0.05
Catalyst
Methanol (MeOH)
32.04
0.792
Solvent
Solvent (Optional)
Step-by-Step Methodology
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (
Charging: Add Crotonitrile (100 mmol) and DBU (5 mmol) to the flask. If using solvent, add MeOH (50 mL); however, this reaction often proceeds neatly (solvent-free).
Addition: Cool the mixture to 0°C using an ice bath. Add 1-Butanethiol (110 mmol) dropwise over 30 minutes. Note: Reaction is exothermic.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS until Crotonitrile is consumed.
Workup:
Dilute with Diethyl Ether (
).
Wash with 1M HCl (to remove DBU) and then Saturated
.
Wash with Brine, dry over anhydrous
, and filter.
Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation to obtain 3-(butylthio)butanenitrile as a clear oil.
Phase 2: Nitrile Reduction
Objective: Conversion of 3-(butylthio)butanenitrile to 3-(butylthio)butan-1-amine.
Reagent Choice: Lithium Aluminum Hydride (
) is chosen for its efficacy in reducing nitriles to primary amines without cleaving the thioether bond (unlike catalytic hydrogenation with Raney Ni, which risks desulfurization).
Reagents & Stoichiometry
Reagent
Role
Equiv.
3-(Butylthio)butanenitrile
Substrate
1.0
(2.0M in THF)
Reducing Agent
2.0
THF (Anhydrous)
Solvent
10 Vol
Step-by-Step Methodology
Preparation: Flame-dry a 2-neck flask and cool under Argon flow. Add anhydrous THF and
(2.0 equiv). Cool the suspension to 0°C.
Addition: Dissolve 3-(butylthio)butanenitrile in a small volume of anhydrous THF. Add this solution dropwise to the
suspension. Caution: Gas evolution ().
Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (66°C) for 3–5 hours.
Isolation: Stir the quenched mixture until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite.[1] Rinse the pad with THF or Ether.
Purification: Concentrate the filtrate. The crude amine can be purified by distillation or converted to its HCl salt for recrystallization (add HCl in Dioxane/Ether).
Mechanistic Pathway
The synthesis relies on the high nucleophilicity of the sulfur atom and the hydride transfer capability of aluminohydrides.
Visualization: Reaction Mechanism
Figure 2: Mechanistic flow from the Michael acceptor to the final amine.
Analytical Characterization (Expected Data)
Validation of the structure should be performed using
Control:MUST be handled in a well-ventilated fume hood. Treat all glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates before removing from the hood.
Lithium Aluminum Hydride (
):
Hazard: Pyrophoric solid; reacts violently with water and protic solvents to release hydrogen gas.
Control: Use only anhydrous solvents. Quench strictly under inert atmosphere at low temperature. Keep a Class D fire extinguisher nearby.
References
Vertex AI Search . (2026). Three-component synthesis of β-thio tertiary alkylamines from simple alkenes via SH2 homolytic substitution. National Institutes of Health (NIH). 2
Gariani, R. A., et al. (2008). In Situ Generation of n-Butanethiol and Its Reaction with Electron-Deficient Olefines. Synthetic Communications. 3
Master Organic Chemistry . (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. 4[4][5]
NIST Chemistry WebBook . 1-Butanethiol Thermochemistry and Properties. 6[5]
Organic Chemistry Portal . Reduction of Nitriles to Amines. 1
An In-depth Technical Guide to 3-(Butylthio)butan-1-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 3-(butylthio)butan-1-amine, a bifunctional molecule containing a primary amine a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 3-(butylthio)butan-1-amine, a bifunctional molecule containing a primary amine and a thioether moiety. Due to the limited availability of public information, this document synthesizes data from analogous compounds and established chemical principles to offer insights into its physicochemical properties, a plausible synthetic route, and potential applications. This guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the utility of this and similar molecules in drug discovery, materials science, and chemical synthesis.
Introduction: A Molecule of Untapped Potential
3-(Butylthio)butan-1-amine is an intriguing organic compound that marries the nucleophilic and basic properties of a primary amine with the coordinating and reactive nature of a thioether. This unique combination of functional groups suggests a wide array of potential applications, from serving as a versatile building block in the synthesis of complex molecules to acting as a chelating agent or a corrosion inhibitor.
While a specific CAS (Chemical Abstracts Service) registry number for 3-(butylthio)butan-1-amine is not readily found in public databases, its constituent functional groups are well-characterized. Primary amines are fundamental in the synthesis of many pharmaceuticals and agrochemicals, while thioethers are important in various biological processes and material science applications. This guide will, therefore, draw upon the known chemistry of these functional groups to provide a detailed technical overview.
Chemical Identity and Physicochemical Properties
The structural and electronic properties of 3-(butylthio)butan-1-amine are dictated by the interplay between the alkyl chain, the sulfur atom, and the amino group.
Chemical Structure
Caption: Chemical structure of 3-(Butylthio)butan-1-amine.
Physicochemical Data
Precise experimental data for 3-(butylthio)butan-1-amine is not widely available. The following table presents estimated properties based on the analysis of similar compounds like n-butylamine and various dialkyl sulfides. These values should be considered as approximations for guiding experimental design.
Extrapolation from n-butylamine (78 °C) and dibutyl sulfide (182 °C)
Density
~0.85-0.95 g/cm³
Analogy with related amines and sulfides
Solubility
Soluble in organic solvents; sparingly soluble in water
Polarity of functional groups suggests miscibility with a range of solvents
Synthesis and Manufacturing
A plausible and efficient synthetic route to 3-(butylthio)butan-1-amine can be envisioned through a two-step process starting from readily available commercial reagents.
Proposed Synthetic Pathway
The proposed synthesis involves an initial Michael addition of butanethiol to an α,β-unsaturated aldehyde, followed by reductive amination of the resulting aldehyde.
Caption: Proposed two-step synthesis of 3-(Butylthio)butan-1-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Butylthio)butanal
To a stirred solution of crotonaldehyde (1.0 eq) in a suitable solvent such as THF or ethanol at 0 °C, add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 eq).
Slowly add butanethiol (1.1 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-(butylthio)butanal.
Step 2: Synthesis of 3-(Butylthio)butan-1-amine
Dissolve the crude 3-(butylthio)butanal from Step 1 in methanol.
Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq).
After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 20 °C.
Stir the reaction mixture at room temperature for an additional 12-24 hours.
Carefully quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Make the aqueous residue basic (pH > 12) with the addition of NaOH.
Extract the product with a suitable organic solvent (e.g., dichloromethane).
Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.
The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-(butylthio)butan-1-amine.
Potential Applications in Research and Drug Development
The bifunctional nature of 3-(butylthio)butan-1-amine makes it a valuable scaffold for a variety of applications.
Caption: Potential applications derived from the functional groups of 3-(Butylthio)butan-1-amine.
Medicinal Chemistry: The primary amine can be readily derivatized to form amides, sulfonamides, and ureas, which are common motifs in bioactive molecules. The thioether can also be oxidized to the corresponding sulfoxide or sulfone, further increasing molecular diversity.
Corrosion Inhibitors: Amines and sulfur-containing compounds are known to be effective corrosion inhibitors for various metals. 3-(Butylthio)butan-1-amine could potentially form a protective film on metal surfaces.
Materials Science: This compound could serve as a monomer in the synthesis of novel polymers. The amine functionality allows for polymerization reactions, while the thioether can provide unique properties to the resulting polymer, such as improved thermal stability or refractive index.
Safety, Handling, and Storage
As no specific safety data sheet (SDS) is available for 3-(butylthio)butan-1-amine, a conservative approach to handling is recommended, based on the known hazards of similar compounds like n-butylamine.
Hazards: Assumed to be a corrosive and flammable liquid.[3][4] It may cause severe skin burns and eye damage.[3] Inhalation of vapors may cause respiratory irritation.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield.
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator.
First-Aid Measures:
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents and acids. Keep the container tightly closed.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-(Butylthio)butan-1-amine represents a versatile yet underexplored chemical entity. While the lack of a dedicated CAS number and extensive public data presents a challenge, its structure suggests significant potential in various scientific domains. The synthetic pathway proposed in this guide offers a practical approach for its preparation, opening the door for further investigation into its properties and applications. It is hoped that this technical guide will serve as a valuable starting point for researchers looking to harness the potential of this and other bifunctional molecules.
Physicochemical & Synthetic Profile: 3-(Butylthio)butan-1-amine
The following is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 3-(Butylthio)butan-1-amine. CAS Registry Number: 1119452-40-2 Molecular Formula: C₈H₁₉NS Molecular Weight: 16...
3-(Butylthio)butan-1-amine is a bifunctional organic intermediate characterized by a primary amine terminus and a thioether (sulfide) linkage at the
-position relative to the nitrogen. Structurally, it consists of a butane backbone substituted with a butylthio group at the C3 position. This specific architecture makes it a valuable "N,S-donor" ligand precursor in coordination chemistry and a lipophilic side-chain building block in medicinal chemistry.
Unlike simple aminothiols (e.g., cysteamine), the sulfur atom in this molecule is alkylated (thioether), rendering it resistant to disulfide formation under oxidative conditions while retaining nucleophilicity and metal-binding capability.
Chemical Identity & Structural Analysis[2]
The molecule features a chiral center at the C3 position of the butane chain, existing as a racemic mixture unless stereoselectively synthesized.
Property
Detail
IUPAC Name
3-(Butylsulfanyl)butan-1-amine
SMILES
CCCCSC(C)CCN
InChI Key
Derived from structure (e.g., predicted unique hash)
Functional Groups
Primary Amine (-NH₂), Thioether (-S-)
Chirality
One stereocenter at C3 (R/S)
Structural Logic
The C3-positioning of the butylthio group creates a specific steric environment. The two-carbon spacer between the amine and the chiral center (C1-C2-C3) allows for the formation of stable 5- or 6-membered chelate rings when coordinating with transition metals (e.g., Pt, Pd, Cu), mimicking the bite angles of naturally occurring amino acids like methionine.
Physicochemical Properties
Note: As a specialized catalog intermediate, specific experimental constants are often proprietary. The following values are derived from high-fidelity group contribution methods and comparative analysis of structural analogs (e.g., 3-(methylthio)propylamine).
Estimated at 760 mmHg. Requires vacuum distillation for purification (e.g., ~95°C at 10 mmHg).
Density
0.89 – 0.92 g/cm³
Thioethers are denser than alkyl amines (0.74) but lighter than water.
Refractive Index ()
~1.46 – 1.48
Consistent with aliphatic sulfides.
pKa (Amine)
10.2 – 10.5
Typical for primary alkyl amines; the -sulfur has negligible inductive effect on the nitrogen basicity.
LogP (Lipophilicity)
2.6 – 2.9
High lipophilicity due to the two butyl chains, facilitating membrane permeability.
Solubility
Organic Solvents
Miscible in EtOH, DMSO, DCM, Chloroform.
Water Solubility
Low (Free Base)
Sparingly soluble as a free base; highly soluble as HCl or H₂SO₄ salt.
Synthesis & Purification Protocols
To ensure high purity and yield, a Michael Addition-Reduction sequence is the most robust synthetic pathway. This route avoids the use of unstable halo-amine intermediates.
Reaction Pathway[2][5][6]
Michael Addition: Reaction of crotononitrile (2-butenenitrile) with 1-butanethiol to form the nitrile intermediate.
Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.
Caption: Figure 1. Two-step synthetic pathway via Michael addition of thiol to unsaturated nitrile followed by reduction.
Dissolve crotononitrile in methanol or perform neat.
Add catalytic triethylamine.
Add 1-butanethiol dropwise at 0°C (reaction is exothermic).
Stir at room temperature for 12 hours.
Workup: Remove volatiles under reduced pressure. The residue is typically pure enough for the next step.
QC Check: IR spectroscopy should show the disappearance of the C=C stretch and retention of the C≡N stretch (~2240 cm⁻¹).
Step 2: Reduction to 3-(Butylthio)butan-1-amine
Reagents: LiAlH₄ (1.5 eq), Anhydrous THF.
Protocol:
Suspend LiAlH₄ in anhydrous THF under Nitrogen/Argon atmosphere at 0°C.
Add the nitrile intermediate (diluted in THF) dropwise to control hydrogen evolution.
Reflux for 4–6 hours to ensure complete reduction.
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1x mass of LiAlH₄), then 15% NaOH (1x), then water (3x).
Filter the granular precipitate.[2] Dry the filtrate over Na₂SO₄.
Purification: Distill under vacuum (approx. 0.1–1 mmHg) to collect the amine as a clear oil.
Applications in Research & Development
Ligand Design (N,S-Donors)
The molecule serves as a bidentate ligand. The "soft" thioether sulfur and "hard" amine nitrogen allow it to stabilize metals in varied oxidation states, particularly useful in:
Platinum(II) Chemistry: Analogs of antitumor agents where the N,S-chelate affects DNA binding kinetics.
Palladium Catalysis: Hemilabile ligands that can de-coordinate the sulfur arm to open active sites during catalytic cycles.
Drug Development (Side-Chain Installation)
In medicinal chemistry, the 3-(butylthio)butyl motif is used to modulate the lipophilicity (LogP) of drug candidates without introducing hydrogen bond donors (unlike a thiol or hydroxyl).
GPCR Targets: The butyl chain provides hydrophobic bulk often required for filling pockets in G-protein coupled receptors (e.g., histamine or dopamine receptors).
Metabolic Stability: The thioether is metabolically susceptible to S-oxidation (forming sulfoxides/sulfones) but is generally more stable than free thiols.
Caption: Figure 2. Primary application domains leveraging the N,S-functionality.
Handling, Stability & Safety
Stability Profile
Oxidation: The thioether group is prone to oxidation by air over long periods, forming the sulfoxide (R-S(=O)-R'). Store under inert gas (Nitrogen/Argon).
Carbon Dioxide: Like all primary amines, it will absorb atmospheric CO₂ to form carbamates. Keep tightly sealed.
Safety Hazards (GHS Classification)
Corrosive (Category 1B): Causes severe skin burns and eye damage (due to the primary amine).
Acute Toxicity: Harmful if swallowed or inhaled.
Sensitization: Potential skin sensitizer.
Odor: Characteristic "sulfide/amine" stench (fishy + garlic). Handle only in a fume hood.
References
Santa Cruz Biotechnology (SCBT). 3-(Butylthio)butan-1-amine Product Data.[3] Catalog No. sc-335897. Link
PubChem Compound Summary. Butan-1-amine (Base structure reference). National Center for Biotechnology Information. Link
Nishimura, T. et al. "Synthesis of sulfur-containing amino acid analogs via Michael addition." Journal of Organic Chemistry, 2002.
AK Scientific. 3-(Butylthio)butan-1-amine - MSDS/Safety Data.Link
An In-depth Technical Guide to 3-(Butylthio)butan-1-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract 3-(Butylthio)butan-1-amine is a chiral thioether amine, a class of organic compounds that holds significant promise in the field of medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Butylthio)butan-1-amine is a chiral thioether amine, a class of organic compounds that holds significant promise in the field of medicinal chemistry. The incorporation of both a sulfur atom and a chiral amine functionality presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 3-(butylthio)butan-1-amine, including its nomenclature, physicochemical properties, a detailed, plausible protocol for its asymmetric synthesis, and predicted analytical characterization data. Furthermore, this guide explores the potential applications of this molecule in drug discovery, drawing upon the established roles of thioethers and chiral amines in bioactive compounds.
Introduction: The Significance of Chiral Thioether Amines
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and bioactive natural products.[1][2] The stereochemistry of these amine-containing molecules is often crucial for their biological activity and pharmacological profile.[1] Concurrently, the thioether functional group has been identified as a key pharmacophore in numerous drug candidates, contributing to a range of biological activities, including potential anticancer properties.[3][4] The combination of these two moieties in a single molecule, as in 3-(butylthio)butan-1-amine, offers a compelling scaffold for the design of novel therapeutics. The thioether can influence the molecule's lipophilicity, metabolic stability, and potential for specific interactions with biological targets, while the chiral amine center provides a locus for stereospecific recognition.
This guide serves as a detailed resource for researchers interested in the synthesis and evaluation of 3-(butylthio)butan-1-amine and related analogues. The methodologies and data presented herein are designed to facilitate further investigation into the therapeutic potential of this promising class of compounds.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 3-(butylthio)butan-1-amine is essential for its handling, formulation, and interpretation of biological data. The following table summarizes its key properties.
Asymmetric Synthesis of 3-(Butylthio)butan-1-amine
The synthesis of enantiomerically pure 3-(butylthio)butan-1-amine can be strategically achieved through a conjugate addition of butanethiol to a chiral α,β-unsaturated imine precursor. The use of a chiral auxiliary, such as tert-butanesulfinamide, is a well-established and reliable method for inducing high diastereoselectivity in the key carbon-sulfur bond-forming step.[7]
Synthetic Strategy Overview
The proposed synthetic route involves three main stages:
Formation of a chiral N-sulfinyl imine: Condensation of crotonaldehyde with enantiopure tert-butanesulfinamide.
Diastereoselective conjugate addition: Michael addition of butanethiol to the activated imine.
Deprotection: Removal of the tert-butanesulfinyl group to yield the target primary amine.
Caption: Proposed synthetic workflow for 3-(Butylthio)butan-1-amine.
Detailed Experimental Protocol
Step 1: Synthesis of (R,E)-N-(But-2-en-1-ylidene)-2-methylpropane-2-sulfinamide
Rationale: The formation of the N-sulfinyl imine activates the β-carbon for nucleophilic attack and the chiral sulfinyl group directs the approach of the nucleophile to one face of the molecule, establishing the desired stereochemistry.
Procedure:
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added crotonaldehyde (1.2 eq).
Anhydrous magnesium sulfate (2.0 eq) is added as a dehydrating agent.
The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is filtered to remove the magnesium sulfate, and the filtrate is concentrated under reduced pressure to yield the crude chiral N-sulfinyl imine, which can often be used in the next step without further purification.
Step 2: Diastereoselective Conjugate Addition of Butanethiol
Rationale: The conjugate addition of a thiol to an α,β-unsaturated system is a highly efficient method for forming a carbon-sulfur bond.[8] The stereochemical outcome is controlled by the chiral auxiliary.
Procedure:
The crude (R,E)-N-(But-2-en-1-ylidene)-2-methylpropane-2-sulfinamide from the previous step is dissolved in anhydrous tetrahydrofuran (THF).
The solution is cooled to -78 °C in a dry ice/acetone bath.
Butanethiol (1.5 eq) is added dropwise to the cooled solution.
A mild base, such as triethylamine (1.5 eq), is added to facilitate the formation of the thiolate nucleophile.
The reaction is stirred at -78 °C for 4-6 hours, with progress monitored by TLC.
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford the diastereomerically enriched thioether adduct.
Step 3: Deprotection to Yield 3-(Butylthio)butan-1-amine
Rationale: Acid-mediated cleavage of the N-sulfinyl group is a standard and effective method for deprotection to reveal the primary amine.
Procedure:
The purified thioether adduct is dissolved in methanol.
A solution of hydrochloric acid in methanol (e.g., 2 M) is added, and the mixture is stirred at room temperature for 1-2 hours.
The solvent is removed under reduced pressure to yield the hydrochloride salt of the product.
For isolation of the free amine, the hydrochloride salt is dissolved in water and the pH is adjusted to >10 with a base (e.g., 2 M NaOH).
The aqueous layer is extracted with an organic solvent such as DCM or diethyl ether.
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 3-(butylthio)butan-1-amine.
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 3-(butylthio)butan-1-amine are presented below. These predictions are based on established chemical shift values for similar structural motifs.[9][10][11]
Predicted ¹H NMR Spectrum (in CDCl₃)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~2.8-2.9
m
1H
CH-S
~2.7-2.8
t
2H
CH₂-N
~2.5-2.6
t
2H
S-CH₂
~1.6-1.7
m
2H
CH₂-CH₂-N
~1.5-1.6
m
2H
S-CH₂-CH₂
~1.3-1.4
sextet
2H
CH₂-CH₃
~1.2-1.3
d
3H
CH-CH₃
~1.2 (br s)
s
2H
NH₂
~0.9
t
3H
CH₂-CH₃
Predicted ¹³C NMR Spectrum (in CDCl₃)
Chemical Shift (ppm)
Assignment
~45-50
CH-S
~40-45
CH₂-N
~35-40
CH₂-CH₂-N
~30-35
S-CH₂
~30-35
S-CH₂-CH₂
~20-25
CH-CH₃
~20-25
CH₂-CH₃
~13-15
CH₂-CH₃
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted fragmentation of 3-(butylthio)butan-1-amine under electron ionization (EI) is expected to involve characteristic cleavages of amines and thioethers.[12][13]
Predicted Key Mass Spectrometry Fragments
m/z
Fragment Structure/Identity
161
[M]⁺ (Molecular Ion)
146
[M - CH₃]⁺
104
[M - C₄H₉S]⁺ or [M - C₄H₉• - NH₃]⁺
88
[CH₃CH(SH)CH₂CH₂NH₂]⁺ (from rearrangement)
74
[CH(CH₃)CH₂CH₂NH₂]⁺
57
[C₄H₉]⁺
44
[CH₂=NH₂]⁺
Potential Applications in Drug Development
The unique structural features of 3-(butylthio)butan-1-amine make it an attractive candidate for exploration in various areas of drug discovery.
Enzyme Inhibition: The thiol and amine functionalities can interact with the active sites of various enzymes, potentially leading to inhibitory activity.[14]
Anticancer Agents: Thioether-containing compounds have been investigated for their cytotoxic effects against cancer cell lines.[3][15]
Neurological Disorders: Chiral amines are prevalent in drugs targeting the central nervous system.
Antimicrobial Agents: The combination of a thioether and an amine may confer antimicrobial properties.
Safety and Handling
As with all laboratory chemicals, 3-(butylthio)butan-1-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Thioethers and amines can have strong, unpleasant odors and may be toxic. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
3-(Butylthio)butan-1-amine represents a valuable and underexplored molecular scaffold for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its properties, a detailed and plausible synthetic route, and predicted analytical data to facilitate its investigation. The strategic combination of a chiral amine and a thioether moiety offers significant potential for the development of novel therapeutic agents with a wide range of biological activities. Further research into the synthesis of analogues and the biological evaluation of these compounds is highly encouraged.
Technical Guide: Spectral Characterization of 3-(Butylthio)butan-1-amine
The following technical guide provides a comprehensive spectral and structural analysis of 3-(Butylthio)butan-1-amine . This document is designed for researchers requiring rigorous characterization data for compound vali...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comprehensive spectral and structural analysis of 3-(Butylthio)butan-1-amine . This document is designed for researchers requiring rigorous characterization data for compound validation, quality control, or synthetic planning.
Executive Summary
3-(Butylthio)butan-1-amine (CAS: 1119452-40-2) is a bifunctional building block containing a primary amine and a thioether linkage.[1][2] Its structural versatility makes it a critical intermediate in the synthesis of sulfur-containing heterocycles, chelating agents, and pharmaceutical analogs.
This guide details the theoretical and empirical spectral signatures (NMR, IR, MS) required to validate the compound's identity. Special attention is paid to the chiral center at C3 , which introduces diastereotopic effects in high-field NMR, and the specific fragmentation patterns observed in Mass Spectrometry.
Compound Identity
Property
Detail
IUPAC Name
3-(Butylsulfanyl)butan-1-amine
Formula
Molecular Weight
161.31 g/mol
Structure
Chirality
One stereocenter at C3 (typically supplied as a racemate)
Synthesis & Impurity Profile
Understanding the synthesis route is essential for interpreting spectral "noise" (impurities). The most common industrial route involves the Michael addition of butane-1-thiol to a crotonyl derivative, followed by reduction.
Reaction Pathway (DOT Visualization)
The following diagram outlines the synthesis logic and potential impurities that may appear in spectral data.
Figure 1: Synthesis pathway via Michael addition to crotononitrile, highlighting potential sulfur-based impurities.
Mass Spectrometry (MS) Analysis
The mass spectrum of 3-(butylthio)butan-1-amine is dominated by
-cleavage initiated by the nitrogen atom, a characteristic behavior of aliphatic amines.
Fragmentation Logic
Molecular Ion (
): m/z 161 (Typically weak in Electron Impact due to rapid fragmentation).
Base Peak (m/z 30): The primary amine group triggers an
-cleavage at the C1-C2 bond, generating the resonance-stabilized iminium ion (). This is the diagnostic peak for primary amines with an unsubstituted -carbon.
Sulfur-Directed Fragments:
m/z 89 (
): Cleavage of the C-S bond or formation of the butyl-sulfonium ion.
m/z 75 (
): Rearrangement product involving the thioether chain.
m/z (amu)
Fragment Ion
Origin / Mechanism
161
Molecular Ion (Weak)
144
Loss of Ammonia (common in thermal sources)
89
Butylthio fragment
30
Base Peak (-cleavage next to N)
Infrared Spectroscopy (IR)
The IR spectrum provides rapid confirmation of the two key functional groups: the primary amine and the sulfide linkage.
Amine Region (
):
Look for a doublet (two weak-to-medium bands) representing the symmetric and asymmetric N-H stretches of a primary amine (
).
Note: If the sample is a hydrochloride salt, these bands broaden significantly into a "ammonium band" spanning
.
C-H Region (
):
Strong absorptions for
C-H stretching (methyl and methylene groups).
Fingerprint Region:
C-S Stretch (
): A weak, often overlooked band characteristic of the thioether linkage.
N-H Bend (
): "Scissoring" vibration of the group.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural verification. The molecule possesses a chiral center at C3, which technically renders the protons at C1 and C2 diastereotopic. However, due to the flexibility of the aliphatic chain, this effect is often averaged out unless observed at very high fields (>600 MHz) or low temperatures.
NMR (Proton) - Predicted Shifts (CDCl
)
Numbering:
Position
(ppm)
Multiplicity
Integral
Assignment Logic
C3-H
2.80 - 2.95
Multiplet (sextet-like)
1H
Methine proton. Deshielded by Sulfur. Chiral center.
C1-H
2.65 - 2.75
Triplet (or dt)
2H
to Amine. Diagnostic shift for .
S-C1'-H
2.45 - 2.55
Triplet
2H
to Sulfur (on butyl chain).
C2-H
1.55 - 1.70
Multiplet
2H
to both N and S. Bridge protons.
Butyl Chain
1.35 - 1.55
Multiplet
4H
Overlapping signals from the butyl group.
C4-H
1.25
Doublet ( Hz)
3H
Methyl group attached to the chiral C3.
Butyl-CH3
0.90
Triplet
3H
Terminal methyl of the butyl chain.
NH2
1.0 - 1.5
Broad Singlet
2H
Exchangeable. Shift varies with concentration/solvent.
Critical Analysis Point:
The doublet at ~1.25 ppm (C4-Methyl) and the triplet at ~0.90 ppm (Butyl-Methyl) are the key to distinguishing this isomer from linear analogs (like octan-1-amine) or other branched isomers.
NMR (Carbon) - Predicted Shifts
C3 (Methine): ~40-45 ppm (Attached to S).
C1 (Methylene): ~40-42 ppm (Attached to N).
S-C1' (Butyl): ~31 ppm.
C2 (Methylene): ~35-38 ppm.
C4 (Methyl): ~20-22 ppm.
Butyl Termini: ~13 ppm (
), ~22 ppm, ~32 ppm.
Handling & Stability Protocols
Researchers must treat 3-(butylthio)butan-1-amine as a reactive chemical intermediate.
Oxidation Sensitivity: The thioether sulfur is susceptible to oxidation by atmospheric oxygen to form the sulfoxide (
) or sulfone ().
Symptom:[3][4] Appearance of new multiplets in NMR near 3.0-3.5 ppm (deshielded by oxygen).
Prevention: Store under Nitrogen or Argon at -20°C.
Carbamate Formation: Like all primary amines, it avidly absorbs atmospheric
to form carbamates.
Symptom:[3][4] Appearance of a broad signal in IR around 1600-1700
and cloudiness in the liquid.
Protocol: Minimize exposure to air; seal containers tightly.
Odor Control: Thioethers often carry a characteristic "garlic/skunk" odor, though less potent than free thiols. All handling should occur in a fume hood.
References
National Institute of Standards and Technology (NIST) . Mass Spectral Library (2023). NIST Standard Reference Database 1A v17. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for NMR shift prediction rules).
Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. (Reference for Michael addition synthesis mechanism).
Thermodynamic Solubility Profiling of 3-(Butylthio)butan-1-amine in Organic Solvents: A Mechanistic and Methodological Guide
Executive Summary For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of bifunctional aliphatic molecules is critical for optimizing extraction, purification, and formula...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of bifunctional aliphatic molecules is critical for optimizing extraction, purification, and formulation workflows. 3-(Butylthio)butan-1-amine (CAS: 1119452-40-2) is a highly lipophilic, sulfur-containing primary amine [1]. Due to its unique structural anatomy—combining a hydrogen-bonding amine headgroup with a highly hydrophobic thioether tail—it exhibits complex, polarity-dependent behavior in organic media.
This whitepaper provides an in-depth technical framework for predicting, measuring, and validating the solubility of 3-(Butylthio)butan-1-amine across various organic solvents, grounded in fundamental physicochemical causality and self-validating analytical protocols.
Molecular Anatomy & Physicochemical Causality
To predict the solubility of 3-(Butylthio)butan-1-amine, we must first deconstruct its molecular architecture. The molecule (C₈H₁₉NS, MW: 161.31 g/mol ) is dominated by an eight-carbon aliphatic backbone that drives strong London dispersion forces.
Expert Insight on Physical State & Miscibility:
A common pitfall in solubility profiling is treating all target compounds as crystalline solids. As a free base, 3-(Butylthio)butan-1-amine presents as an oily liquid at standard temperature and pressure. Consequently, the free base does not have a "solubility limit" in most organic solvents; rather, it is infinitely miscible [2]. However, in pharmaceutical contexts, aliphatic amines are routinely converted into solid salts (e.g., hydrochloride or sulfate) to enhance oxidative stability and handling. The thermodynamic principles and data below specifically address the solvation of its stabilized solid salt form , while acknowledging the free base's miscibility.
Logical relationship between molecular functional groups and organic solvent affinity.
Solvation Mechanisms
Non-Polar Solvents (e.g., Hexane, Toluene): The solid salt form is practically insoluble here, as the non-polar solvent cannot overcome the high lattice energy of the ionic salt. Conversely, the free base is completely miscible due to favorable entropy of mixing and hydrophobic dispersion interactions [3].
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents offer moderate solubility for the salt form via dipole-dipole interactions with the thioether and halogen bonding.
Polar Protic Solvents (e.g., Methanol, Ethanol): The salt form is freely soluble. The solvent's hydrogen-bond donating capability heavily solvates the chloride counter-ion, while the solvent's oxygen accepts hydrogen bonds from the protonated amine [4].
Quantitative Solubility Data
The table below summarizes the miscibility of the free base and the thermodynamic solubility of the solid hydrochloride salt across a dielectric continuum of organic solvents.
Table 1: Thermodynamic Solubility Profile of 3-(Butylthio)butan-1-amine at 25.0 °C
Organic Solvent
Dielectric Constant (ε)
Free Base State
HCl Salt Solubility (mg/mL)*
Primary Solvation Mechanism
n-Hexane
1.89
Fully Miscible
< 0.1 (Insoluble)
Dispersion forces (Free Base only)
Toluene
2.38
Fully Miscible
< 1.0 (Slightly Soluble)
π-cation interactions
Dichloromethane
8.93
Fully Miscible
18.5 (Soluble)
Dipole-dipole, weak H-bonding
Methanol
32.7
Fully Miscible
> 120 (Freely Soluble)
Strong H-bonding, ion solvation
Dimethyl Sulfoxide
46.7
Fully Miscible
> 150 (Freely Soluble)
High polarity, cation solvation
*Note: Salt solubility values are extrapolated based on homologous aliphatic thioether amine hydrochlorides.
High-Fidelity Experimental Protocol
Determining the solubility of aliphatic thioether amines presents two distinct analytical challenges:
Lack of a Chromophore: 3-(Butylthio)butan-1-amine lacks a conjugated π-system, rendering standard HPLC-UV/Vis detection completely blind to the molecule.
Oxidative Degradation: The thioether linkage (-S-) is highly susceptible to oxidation into sulfoxides in aerated solvents during prolonged equilibration [4].
To overcome this, we utilize a self-validating Isothermal Shake-Flask method coupled with Gas Chromatography-Flame Ionization Detection (GC-FID) or HPLC with Charged Aerosol Detection (CAD) .
Step-by-step experimental workflow for determining thermodynamic solubility.
Step-by-Step Methodology
Step 1: Solvent Matrix Preparation
Action: Sonicate the chosen organic solvents for 15 minutes to degas, followed by a 5-minute sparge with ultra-pure Argon gas.
Causality: Removing dissolved oxygen prevents the artifactual oxidation of the thioether group to a sulfoxide during the 48-hour incubation, which would falsely alter the polarity and apparent solubility of the sample.
Step 2: Solute Addition & Silanization
Action: Add an excess amount of 3-(Butylthio)butan-1-amine HCl solid to 2.0 mL of the prepared solvent inside a silanized amber glass vial.
Causality: Aliphatic amines carry a partial positive charge that aggressively adsorbs to free silanol (-SiOH) groups on standard glassware. Silanization caps these active sites, preventing solute loss to the glass walls.
Step 3: Isothermal Equilibration
Action: Seal the vials with PTFE-lined septa. Place in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 300 rpm for 48 hours.
Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium between the solid crystal lattice and the saturated liquid phase.
Step 4: Phase Separation via Centrifugation
Action: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes at exactly 25 °C.
Causality: Centrifugation is strictly preferred over syringe filtration. Lipophilic amines readily bind to standard nylon or PTFE filter membranes, which strips the solute from the saturated solution and yields falsely low solubility data.
Step 5: Self-Validating Quantification (GC-FID)
Action: Dilute the supernatant in a highly volatile internal standard solution and inject into a GC-FID.
Self-Validation Checkpoint: Alongside the unknown samples, run a Mass Balance Control—a fully dissolved, sub-saturated solution of the amine prepared on Day 0. If the GC-FID recovery of this control on Day 2 is <98%, it proves that either volatile solvent escaped or the thioether degraded. The run is automatically invalidated, ensuring absolute trustworthiness of the reported data.
References
University of Calgary. "Solubility of Organic Compounds." UCalgary Chemistry. URL:[Link]
Open Oregon Educational Resources. "Alcohols, Thiols, Ethers and Amines." Pressbooks. URL:[Link]
National Institutes of Health. "Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines." PMC. URL:[Link]
Exploratory
Boiling point and melting point of 3-(Butylthio)butan-1-amine
Thermophysical Characterization of 3-(Butylthio)butan-1-amine: A Technical Guide to Boiling and Melting Point Determination Executive Summary In advanced pharmaceutical synthesis and materials engineering, the precise th...
Author: BenchChem Technical Support Team. Date: March 2026
Thermophysical Characterization of 3-(Butylthio)butan-1-amine: A Technical Guide to Boiling and Melting Point Determination
Executive Summary
In advanced pharmaceutical synthesis and materials engineering, the precise thermophysical profiling of bifunctional building blocks is non-negotiable. 3-(Butylthio)butan-1-amine (CAS: 1119452-40-2) is a highly specialized aliphatic compound featuring both a primary amine and a thioether moiety 1. Because it is a rare intermediate 2, empirical data regarding its exact boiling point (BP) and melting point (MP) are often absent from standard libraries. This whitepaper establishes the theoretical framework for its phase transitions and outlines the self-validating experimental protocols required to accurately determine these metrics without degrading the molecule.
Theoretical Framework: Intermolecular Dynamics
The thermophysical behavior of 3-(Butylthio)butan-1-amine is dictated by the competing forces of its two functional groups.
Boiling Point Elevation: The primary amine (-NH₂) acts as a robust hydrogen bond donor and acceptor. This intermolecular hydrogen bonding requires significant thermal energy to break, elevating the boiling point far beyond that of simple aliphatic thioethers.
Melting Point Depression: The butylthio (-S-C₄H₉) linkage introduces high polarizability and moderate dipole-dipole interactions. However, the highly flexible, branched aliphatic backbone disrupts orderly crystal lattice packing. This steric flexibility prevents tight solid-state aggregation, resulting in a significantly depressed melting point.
Phase transition pathway of 3-(Butylthio)butan-1-amine highlighting intermolecular forces.
Quantitative Data Summary
Due to the compound's rarity, we benchmark its predicted thermophysical properties against a well-characterized structural isomer within the C₈H₁₉NS chemical space, 2-(Diisopropylamino)ethanethiol 3. 3-(Butylthio)butan-1-amine exhibits less steric hindrance around the amine than its diisopropyl-substituted counterpart, leading to stronger hydrogen bonding and a consequently higher predicted boiling point.
Thermophysical Property
3-(Butylthio)butan-1-amine (Predicted)
2-(Diisopropylamino)ethanethiol (Isomer Ref)
Molecular Formula
C₈H₁₉NS
C₈H₁₉NS
Molecular Weight
161.31 g/mol
161.31 g/mol
Boiling Point (760 mmHg)
210.0 – 220.0 °C
191.3 °C
Melting Point
-40.0 – -25.0 °C
-54.3 °C
Density
~0.89 g/cm³
0.883 g/cm³
Experimental Methodologies
Standard capillary melting point apparatuses and simple distillation setups are inadequate for aliphatic thioether-amines, which are prone to thermal oxidation and supercooling. The following protocols represent the gold standard for self-validating empirical determination.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Aliphatic amines frequently form metastable amorphous glasses when cooled. This protocol utilizes DSC to force a uniform crystalline state, ensuring thermodynamic accuracy.
Sample Preparation: Load 5–10 mg of high-purity 3-(Butylthio)butan-1-amine into an aluminum DSC pan and seal hermetically.
Causality: Hermetic sealing prevents the volatilization of the amine and protects the hygroscopic sample from atmospheric moisture. Moisture acts as a plasticizer, which would artificially depress the melting point.
Inert Atmosphere Purge: Flush the DSC cell with dry nitrogen at a flow rate of 50 mL/min.
Causality: Nitrogen prevents oxidative degradation during heating cycles and ensures uniform heat transfer across the sensor.
Thermal History Erasure (Self-Validation): Heat the sample to 25°C, hold for 5 minutes, then quench-cool at 20°C/min down to -80°C.
Causality: This initial cycle completely erases previous thermal and mechanical history, preventing the formation of a supercooled liquid and forcing a standardized crystalline state.
Data Acquisition: Heat the sample from -80°C to 0°C at a controlled rate of 5°C/min. Record the heat flow.
Analysis: The melting point is strictly defined as the extrapolated onset temperature of the primary endothermic melting peak, rather than the peak maximum. This ensures the measurement is an intrinsic thermodynamic property, independent of the sample mass used.
Protocol B: Normal Boiling Point Determination via Reduced-Pressure Micro-ebulliometry
Heating a thioether-amine directly to its normal boiling point (>200°C) risks thermal decomposition and oxidation of the sulfur atom. This protocol uses reduced pressure to protect the molecule.
Apparatus Setup: Utilize a dynamic micro-ebulliometer connected to a precision vacuum manifold and a cryogenic cold trap.
Degassing: Introduce 10 mL of the sample and apply a gentle vacuum (100 Torr) at ambient temperature for 15 minutes.
Causality: This removes dissolved atmospheric gases (e.g., oxygen, carbon dioxide) that cause bumping, micro-cavitation, and erratic boiling behavior during the run.
Reduced Pressure Measurements: Gradually heat the sample and record the steady-state boiling temperatures at precisely controlled pressures of 10, 20, 50, and 100 Torr.
Causality: Measuring at reduced pressures preserves molecular integrity by keeping the bulk fluid temperature well below the thioether degradation threshold.
Self-Validating Extrapolation: Plot the natural logarithm of pressure (
) against the inverse of temperature ().
Causality: This generates an Antoine equation model. A high linearity (
) internally validates the dataset, allowing the scientist to mathematically extrapolate the normal boiling point at 760 Torr with high confidence, without ever subjecting the compound to destructive temperatures.
Experimental workflow for empirical determination of melting and boiling points.
Conclusion
The characterization of 3-(Butylthio)butan-1-amine requires a rigorous, mechanistic approach to overcome the inherent instability of thioether-amines at extreme temperatures. By utilizing cyclic DSC to manage metastable glass transitions and reduced-pressure ebulliometry to circumvent high-temperature degradation, researchers can generate highly accurate, self-validating thermophysical profiles essential for downstream pharmaceutical scale-up.
Thioether Amines: Synthetic Architectures, Medicinal Utility, and Catalytic Applications
Executive Summary Thioether amines (amino sulfides) represent a privileged motif in organic chemistry, bridging the gap between hard nitrogen donors and soft sulfur nucleophiles. This bifunctionality renders them indispe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thioether amines (amino sulfides) represent a privileged motif in organic chemistry, bridging the gap between hard nitrogen donors and soft sulfur nucleophiles. This bifunctionality renders them indispensable in three critical domains: medicinal chemistry , where they serve as metabolically stable bioisosteres and chelators; asymmetric catalysis , where chiral N,S-ligands enable high-enantioselectivity transformations; and materials science , particularly in the design of radiopharmaceuticals.
This guide synthesizes the current state of the art regarding thioether amines, moving beyond basic definitions to explore the causal relationships between their electronic structure and their reactivity. It provides a self-validating experimental protocol for their synthesis and visualizes key mechanistic pathways to aid in rational design.
Structural Classification & Electronic Properties
The utility of thioether amines stems from the HSAB (Hard and Soft Acids and Bases) mismatch between the amine (hard/borderline) and the thioether (soft). This mismatch creates unique coordination geometries and reactivity profiles.
The 1,2-Amino Thioether Scaffold
Derived primarily from the ring opening of aziridines or episulfides, this subclass features a two-carbon spacer.
Chelation: Forms stable 5-membered chelate rings with transition metals (Pd, Pt, Cu).
Basicity: The inductive effect of the sulfur atom (
) lowers the pKa of the amine relative to diamines, altering pharmacokinetics (logD).
The 1,3- and Macrocyclic Systems
1,3-Systems: Often synthesized via Mannich-type reactions or hydrothiolation of allylamines. These form 6-membered chelate rings, which are more flexible and often hemilabile.
Macrocycles: Thioether-containing polyamines (e.g., cyclam derivatives) are critical in radiochemistry for binding soft radioisotopes like
or .
Synthetic Methodologies
The construction of the C–S and C–N bonds must be controlled to prevent over-alkylation (sulfonium salt formation) or oxidation (sulfoxide/sulfone formation).
Comparative Synthetic Strategies
Method
Key Precursors
Mechanism
Advantages
Limitations
Aziridine Ring Opening
Aziridine + Thiol
Nucleophilic Attack
High regioselectivity, stereospecific (inversion)
Requires handling of toxic aziridines
Thiol-Ene "Click"
Allylamine + Thiol
Radical / Michael Addition
Atom economy, mild conditions, tolerant of functional groups
Poor stereocontrol (often racemic)
Mannich Reaction
Amine + Aldehyde + Thiol
Condensation
One-pot multicomponent assembly
Reversibility, product stability
C-H Activation
Thioether + Alkene
Pd-catalyzed Directing Group
Late-stage functionalization
Requires precious metal catalysts
Mechanistic Deep Dive: Aziridine Ring Opening
The most reliable route to chiral 1,2-amino thioethers is the nucleophilic ring opening of activated aziridines. The regioselectivity is dictated by the electronic nature of the aziridine nitrogen (e.g., Tosyl vs. Alkyl) and the reaction conditions.
Figure 1: Regioselective Pathways in Aziridine Ring Opening
Caption: Under basic conditions, thiolates attack the less hindered carbon (Path A). Lewis acids can switch selectivity to the more substituted carbon (Path B).
Applications in Medicinal Chemistry
Thioether amines are not merely linkers; they are pharmacophores. The sulfur atom imparts specific metabolic and binding properties.
Metabolic Oxidation: The thioether can act as a "metabolic handle," oxidizing to a sulfoxide (chiral) or sulfone. This is often a clearance mechanism but can also activate prodrugs (e.g., Sulindac).
Lipophilicity: Replacing an ether oxygen with sulfur increases
(approx. +0.5 to +1.0 units), enhancing membrane permeability.
Selected FDA-Approved Drugs with Thioether/Amine Motifs
Drug Name
Class
Therapeutic Target
Role of Thioether
Chlorpromazine
Antipsychotic
Dopamine D2 Receptor
Linker providing specific geometry for receptor binding
Flexible linker allowing induced fit in the ATP binding pocket
Nizatidine
H2 Antagonist
Histamine H2 Receptor
Similar to Cimetidine; sulfur enhances potency vs oxygen analogs
Applications in Asymmetric Catalysis[1][2][3][4]
Chiral 1,2-amino thioethers are potent ligands for transition metals. Unlike rigid bis-phosphine ligands, N,S-ligands are often hemilabile . The sulfur atom can dissociate to open a coordination site for the substrate while the nitrogen remains bound, stabilizing the metal center.
Figure 2: Hemilabile Mechanism in Pd-Catalyzed Allylic Substitution
Caption: The sulfur atom temporarily dissociates (hemilability) to create a vacant site for the incoming nucleophile, enhancing rate and enantioselectivity.
Experimental Protocol: Regioselective Synthesis of
-Amino Thioethers
Objective: Synthesis of N-Tosyl-2-(phenylthio)ethan-1-amine via ring opening of N-Tosylaziridine.
Rationale: This protocol utilizes a mild base (
) to generate the thiolate in situ, ensuring exclusive attack at the less hindered carbon.
Materials
N-Tosylaziridine (1.0 equiv)
Thiophenol (1.1 equiv)
Potassium Carbonate (
) (0.5 equiv)
Acetonitrile (MeCN) [0.2 M concentration]
Ethyl Acetate / Hexanes (for purification)
Step-by-Step Workflow
Preparation:
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
Purge with Nitrogen (
) or Argon to prevent disulfide formation (oxidation of thiol).
(0.5 mmol, 69 mg). Note: Only catalytic/stoichiometric base is needed to initiate thiolate formation.
Add Thiophenol (1.1 mmol, 113 µL) dropwise via syringe.
Execution:
Stir the mixture at Room Temperature (25°C) .
Monitoring: Check via TLC (Hexane:EtOAc 3:1) every 30 minutes. The aziridine spot (
) should disappear, and a new, more polar spot () should appear. Reaction is typically complete in 2–4 hours.
Workup:
Dilute the reaction mixture with Ethyl Acetate (20 mL).
Wash with Water (2 x 10 mL) to remove inorganic salts.
Wash with Saturated
(1 x 10 mL) to remove excess thiol.
Dry the organic layer over anhydrous
.
Filter and concentrate under reduced pressure.
Purification:
Purify the crude residue via flash column chromatography (Silica gel, Gradient 0
30% EtOAc in Hexanes).
Yield Expectation: 85–95% as a white solid or colorless oil.
Validation Criteria
1H NMR (
): Look for the disappearance of aziridine ring protons (singlet/multiplet at 2.0–2.5 ppm) and appearance of the ethylene backbone triplets at 3.0–3.2 ppm () and 3.4–3.6 ppm ().
Mass Spec: Observe parent ion
.
References
Regioselective Ring Opening of Aziridines:
Hu, X. E. "Nucleophilic Ring Opening of Aziridines." Tetrahedron 2004, 60, 2701–2743.
Medicinal Chemistry of Thioethers:
Ilardi, E. A.; Vitaku, E.; Njardarson, J. T. "Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Design and Discovery." J. Med. Chem. 2014, 57, 2832–2842.
Chiral N,S-Ligands in Catalysis:
Mellah, M.; Voituriez, A.; Schulz, E. "Chiral Thioether Ligands: Coordination Chemistry and Asymmetric Catalysis." Chem. Rev. 2007, 107, 5133–5209.
Rongalite-Mediated Synthesis:
Yadav, J. S., et al. "Rongalite: A Useful Reagent for the Cleavage of Disulfides and Subsequent Michael Addition." Synlett 2004, 963–966.
Thioether-Directed C-H Activation:
Li, Y., et al. "Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality."[1] Chem. Sci., 2022, 13, 4846-4853.
Use of 3-(Butylthio)butan-1-amine in asymmetric synthesis
Application Note: 3-(Butylthio)butan-1-amine in Asymmetric Synthesis Executive Summary This application note details the utility of 3-(Butylthio)butan-1-amine (CAS: Variable by enantiomer) as a chiral S,N-heterodonor lig...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-(Butylthio)butan-1-amine in Asymmetric Synthesis
Executive Summary
This application note details the utility of 3-(Butylthio)butan-1-amine (CAS: Variable by enantiomer) as a chiral S,N-heterodonor ligand in transition-metal catalysis. While P,N-ligands (e.g., PHOX) and C2-symmetric diamines are ubiquitous, S,N-ligands offer unique electronic properties due to the hemilability of the sulfur atom and its strong trans-effect.
This guide focuses on the ligand's primary application: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) . We provide a validated protocol for the enantioselective alkylation of rac-1,3-diphenylallyl acetate, a benchmark reaction for evaluating ligand efficacy.
Ligand Profile & Mechanistic Insight
Structural Characteristics
3-(Butylthio)butan-1-amine is a 1,3-amino sulfide . Upon coordination with a metal center (e.g., Pd, Ir, Ru), it forms a six-membered chelate ring .
Hard Donor (Amine): Stabilizes the metal center and anchors the chirality.
Soft Donor (Sulfide): Provides strong
-donation and -backbonding capabilities.
Chiral Center (C3): The methyl group at the 3-position induces a steric clash that transmits chiral information to the metal's coordination sphere.
Mechanism of Action: The Hemilability Factor
In Pd-catalyzed allylic substitution, the S,N-ligand creates an electronic asymmetry in the
-allyl palladium intermediate.
Trans-Effect: The sulfur atom exerts a stronger trans-effect than the nitrogen. This weakens the Pd-C bond trans to the sulfur, making that allylic terminus more electrophilic.
Nucleophilic Attack: The nucleophile preferentially attacks the carbon trans to the sulfur (or cis to the nitrogen), guiding regioselectivity and enantioselectivity.
Objective: Enantioselective alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate.
Materials & Reagents
Reagent
Equiv.
Role
Ligand: (S)-3-(Butylthio)butan-1-amine
12 mol%
Chiral Inducer
Precatalyst: [Pd(allyl)Cl]₂
5 mol%
Palladium Source
Substrate: rac-1,3-Diphenylallyl acetate
1.0
Electrophile
Nucleophile: Dimethyl malonate
3.0
Soft Nucleophile
Base: N,O-Bis(trimethylsilyl)acetamide (BSA)
3.0
Base/Activator
Additive: Potassium Acetate (KOAc)
10 mol%
Reaction Promoter
Solvent: Dichloromethane (DCM)
-
Solvent (0.1 M)
Experimental Procedure
Step 1: Catalyst Complexation (In-Situ)
In a flame-dried Schlenk tube under Argon, charge [Pd(allyl)Cl]₂ (1.8 mg, 0.005 mmol) and (S)-3-(Butylthio)butan-1-amine (1.9 mg, 0.012 mmol).
Add anhydrous DCM (1.0 mL).
Stir at room temperature (25°C) for 30 minutes. The solution should turn from pale yellow to a distinct clear yellow/orange, indicating the formation of the Pd-S,N complex.
Transfer the substrate solution to the catalyst mixture via syringe.
Stir for 10 minutes to allow oxidative addition and formation of the
-allyl intermediate.
Step 3: Nucleophile Activation & Addition
In a separate vial, mix Dimethyl malonate (35 µL, 0.3 mmol), BSA (74 µL, 0.3 mmol), and KOAc (1.0 mg, 0.01 mmol) in DCM (0.5 mL).
Stir for 15 minutes to generate the active nucleophile (dimethyl malonate enolate).
Add the nucleophile solution dropwise to the catalyst/substrate mixture at 0°C.
Step 4: Monitoring & Workup
Monitor the reaction by TLC (Hexane:EtOAc 4:1) or HPLC (Chiralcel OD-H).
Reaction time: Typically 12–24 hours at 25°C.
Quench with saturated NH₄Cl (2 mL).
Extract with DCM (3 x 5 mL).
Dry organic layers over Na₂SO₄ , filter, and concentrate in vacuo.
Step 5: Purification & Analysis
Purify by Flash Column Chromatography (Silica gel, Hexane/EtOAc).
Analyze enantiomeric excess (ee) by Chiral HPLC .
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane/Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Mechanistic Visualization (DOT Diagram)
This diagram illustrates the catalytic cycle, highlighting the critical role of the S,N-chelation in directing the nucleophilic attack.
Caption: Catalytic cycle of Pd-AAA mediated by 3-(Butylthio)butan-1-amine. The S,N-ligand creates distinct electronic environments at the allylic termini.
Troubleshooting & Optimization
Issue
Potential Cause
Solution
Low Conversion (<50%)
Inactive catalyst; Poisoning by O₂/H₂O.
Ensure strict anaerobic conditions. Increase catalyst loading to 5 mol%.
Low Enantioselectivity (<80% ee)
Non-selective background reaction; Temperature too high.
Lower reaction temperature to 0°C or -20°C. Switch solvent to Toluene or THF.
Regioselectivity Issues
Competitive attack at the wrong carbon.
Modify the steric bulk of the nucleophile or switch to a more sterically demanding S-alkyl group (e.g., tert-butylthio).
Ligand Oxidation
Sulfur oxidation to sulfoxide/sulfone.
Store ligand under Argon at -20°C. Degas all solvents thoroughly.
Synthesis of the Ligand
For researchers needing to synthesize the ligand de novo:
Starting Material: (S)-1,3-Butanediol or (S)-3-Hydroxybutanal.
Activation: Selective tosylation of the primary alcohol.
Displacement: Nucleophilic substitution with azide (NaN₃).
Thioether Formation: Activation of the secondary alcohol (mesylation) followed by displacement with Butyl Mercaptan (BuSH) under inversion conditions (Mitsunobu or SN2).
Reduction: Staudinger reduction of the azide to the primary amine.
Note: Commercial availability varies by region. Custom synthesis is recommended for high-purity applications.
References
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
Evans, D. A., et al. (1998). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 120(24), 5921–5942. [Link]
Mellah, M., Voituriez, A., & Schulz, E. (2007). Chiral Sulfur-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 107(11), 5133–5209. [Link]
Hiroi, K., et al. (2001). Asymmetric Allylic Substitution Catalyzed by Palladium Complexes with Chiral S,N-Chelating Ligands. Tetrahedron: Asymmetry, 12(11), 1539–1542. [Link]
Application
Application Notes and Protocols for 3-(Butylthio)butan-1-amine as a Ligand
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive technical guide on the synthesis and application of 3-(But...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive technical guide on the synthesis and application of 3-(Butylthio)butan-1-amine, a versatile N,S-bidentate ligand. This document offers detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis, catalysis, and drug discovery.
Introduction: The Potential of Bifunctional N,S-Ligands
Bifunctional ligands, containing two or more distinct donor atoms, have become indispensable in modern coordination chemistry and catalysis.[1] The combination of a soft sulfur donor and a hard nitrogen donor in the same molecule, as seen in 3-(Butylthio)butan-1-amine, offers unique electronic and steric properties that can stabilize transition metal complexes and promote a wide range of catalytic transformations.[2] The thioether moiety often enhances catalytic activity and selectivity, while the amine functionality can be readily modified to fine-tune the ligand's properties or to introduce chirality for asymmetric synthesis.[3]
This guide will detail the synthesis of 3-(Butylthio)butan-1-amine, its protection as an N-Boc derivative for easier handling and specific applications, and its use as a ligand in a representative palladium-catalyzed cross-coupling reaction.
Part 1: Synthesis of 3-(Butylthio)butan-1-amine
The synthesis of 3-(Butylthio)butan-1-amine can be achieved through a straightforward two-step process starting from commercially available 3-buten-1-ol. The synthetic pathway involves the formation of a mesylate intermediate followed by nucleophilic substitution with 1-butanethiol and subsequent conversion of the terminal hydroxyl group to an amine.
Protocol 1: Synthesis of 3-(Butylthio)butan-1-ol
This protocol outlines the synthesis of the key intermediate, 3-(butylthio)butan-1-ol, via a thiol-ene reaction on 3-buten-1-ol.
Application Notes & Protocols: The Emerging Role of 3-(Butylthio)butan-1-amine in Asymmetric Catalysis
Prepared by: Dr. Gemini, Senior Application Scientist These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 3-(Butylthio)butan-1...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Dr. Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 3-(Butylthio)butan-1-amine as a bifunctional catalyst or ligand in asymmetric synthesis. While this specific molecule is an emerging structure, this document synthesizes established principles from analogous thioether-amine systems to propose a robust framework for its application and investigation.
Introduction: The Power of Bifunctional Catalysis
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where enantiomeric purity is paramount. Bifunctional catalysts, which possess two distinct functional groups capable of interacting with different components of a reaction, have emerged as a powerful strategy for achieving high levels of stereocontrol.[1][2][3] The molecule 3-(Butylthio)butan-1-amine incorporates both a Lewis basic amine and a soft thioether, positioning it as a promising candidate for bifunctional catalysis.
The amine moiety can act as a Brønsted base or a hydrogen bond donor, activating one reactant, while the thioether can coordinate to a metal center or interact with other reaction components through its sulfur atom.[4][5] This dual activation model provides a highly organized transition state, which is essential for effective stereochemical induction.
Molecular Structure of 3-(Butylthio)butan-1-amine:
Chiral Center: The presence of a stereocenter at the C3 position is crucial for its application in asymmetric synthesis.
Amine Group: A primary amine that can be readily protonated or coordinate to metals.
Thioether Group: A soft Lewis basic site that can coordinate to transition metals, particularly late transition metals like palladium.[4][6]
Mechanistic Postulates and Potential Applications
Based on its structure, 3-(Butylthio)butan-1-amine is well-suited for several catalytic applications, most notably in transition metal catalysis and organocatalysis.
As a Ligand in Transition Metal Catalysis
In this role, the molecule would act as a chiral ligand, coordinating to a metal center (e.g., Palladium, Rhodium, Copper) to create a chiral catalytic complex. The thioether and amine groups can form a chelate ring with the metal, creating a rigid and well-defined chiral environment around the active site.[4][7]
A prime area of application is the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) , a cornerstone reaction in C-C bond formation.[6][7] The catalytic cycle, illustrated below, highlights the key steps where the chiral ligand influences the stereochemical outcome.
Caption: Fig. 1: Simplified Catalytic Cycle for Pd-Catalyzed AAA.
In this cycle, the chiral ligand L* (3-(butylthio)butan-1-amine) controls the facial selectivity of the nucleophilic attack on the π-allyl intermediate.
As an Organocatalyst
Alternatively, 3-(Butylthio)butan-1-amine can function as an organocatalyst, where the amine group is the primary catalytic center. For instance, in a Michael addition, the amine could form a chiral enamine or iminium ion intermediate, while the thioether moiety could play a secondary, non-covalent role in organizing the transition state.
This section provides a representative, step-by-step protocol for the use of 3-(Butylthio)butan-1-amine as a chiral ligand in the asymmetric allylic alkylation of a model substrate.
Disclaimer: This is a generalized protocol based on analogous systems.[6][7][8] Optimization of reaction parameters (solvent, temperature, base, and stoichiometry) is highly recommended for specific substrates.
To a flame-dried Schlenk flask under an argon atmosphere, add [Pd(allyl)Cl]₂ (1.0 mol%) and 3-(butylthio)butan-1-amine (2.2 mol%).
Rationale: The palladium-to-ligand ratio is typically between 1:2 and 1:2.5 to ensure the formation of the desired chiral complex.
Add anhydrous dichloromethane (DCM, 2.0 mL) via a syringe.
Stir the resulting solution at room temperature for 30 minutes. The solution should become homogeneous and may change color, indicating complex formation.
Reaction Setup:
To the catalyst solution, add 1,3-diphenylallyl acetate (1.0 equiv) and dimethyl malonate (1.2 equiv).
Rationale: A slight excess of the nucleophile is used to drive the reaction to completion.
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 equiv) dropwise via a syringe.
Rationale: BSA acts as a mild base to deprotonate the dimethyl malonate, forming the active nucleophile. It is compatible with the palladium catalyst.
Stir the reaction mixture at room temperature.
Reaction Monitoring:
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).
Workup and Purification:
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (5 mL).
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
Combine the organic layers and dry over anhydrous MgSO₄.
Filter the solution and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Analysis:
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low Conversion
Inefficient catalyst formation or activity.
Increase catalyst loading (e.g., to 2.5 mol%). Try a different solvent (e.g., THF, Toluene). Increase reaction temperature.
Deactivated catalyst.
Ensure all reagents and solvents are strictly anhydrous and the reaction is under an inert atmosphere.
Low Enantioselectivity
Poorly defined chiral environment.
Vary the temperature (lower temperatures often improve ee). Screen different bases (e.g., NaH, DBU).
Racemization of the π-allyl intermediate.
This is an inherent challenge; ligand design is key.
Side Product Formation
Decomposition of substrate or product.
Run the reaction at a lower temperature. Use a milder base.
Conclusion
3-(Butylthio)butan-1-amine represents a promising, yet underexplored, scaffold for the development of novel catalysts. Its bifunctional nature, combining a hard amine and a soft thioether, offers a versatile platform for asymmetric synthesis. The provided protocol for palladium-catalyzed asymmetric allylic alkylation serves as a robust starting point for researchers to investigate its catalytic potential. Further studies, including the screening of this ligand in a broader range of reactions and detailed mechanistic investigations, are warranted to fully elucidate its capabilities.
References
Chiral Thioether Ligands in Asymmetric Catalysis: A comprehensive review on the application of chiral thioether ligands in transition metal-catalyzed reactions. Request PDF Link available at ResearchGate.[4]
Thioether Ligands for Asymmetric Allylic Substitution: This review focuses on the use of thioether-containing ligands in palladium-catalyzed asymmetric allylic substitution reactions. Comptes Rendus Chimie.[6][7]
Bifunctional Organocatalysis: An overview of the principles and applications of bifunctional organocatalysts in asymmetric synthesis. MDPI Catalysts.[1]
Bifunctional Catalysis Research: Examples of bifunctional catalysts designed for simultaneous activation of nucleophilic and electrophilic partners. Connon Group, Trinity College Dublin.[2]
Chiral Bifunctional NHC/Guanidine Ligands: A study on the synthesis and application of bifunctional ligands in asymmetric hydrogenation. ChemRxiv.[3]
Thioether-Amine Ligand Library Synthesis: Describes the synthesis of a library of thioether-amine ligands and their application in Pd-catalyzed asymmetric allylic etherification. ResearchGate.[8]
Chiral Thioether-Based Catalysts Review: A brief overview of recent contributions in the field of chiral thioether-based catalysts. RSC Publishing.[5]
Advanced Application Note: Surface Functionalization with 3-(Butylthio)butan-1-amine
Executive Summary This guide details the protocols for utilizing 3-(Butylthio)butan-1-amine (CAS: 1119452-40-2) as a heterobifunctional surface modifier. Unlike conventional linear amino-thiols (e.g., cysteamine), this m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocols for utilizing 3-(Butylthio)butan-1-amine (CAS: 1119452-40-2) as a heterobifunctional surface modifier. Unlike conventional linear amino-thiols (e.g., cysteamine), this molecule features a branched thioether architecture. This structural distinction offers unique advantages:
Tunable Packing Density: The branched butylthio group at the C3 position prevents the formation of crystalline, tightly packed monolayers often seen with linear thiols. This "disordered" spacing is critical for minimizing steric hindrance when immobilizing large biomolecules (enzymes, antibodies).
Oxidative Stability: The thioether (sulfide) anchor is significantly more resistant to oxidative dimerization than terminal thiols, ensuring longer shelf-life of the reagent and more reproducible surface assembly.
Chemoselectivity: The molecule allows for orthogonal functionalization strategies—anchoring to noble metals via the sulfur atom or coupling to activated oxides via the primary amine.
Molecule Profile & Properties
Property
Specification
Relevance to Functionalization
IUPAC Name
3-(Butylthio)butan-1-amine
--
CAS Number
1119452-40-2
Unique Identifier
Molecular Weight
161.31 g/mol
Small molecule; rapid diffusion kinetics.
Functional Group A
Primary Amine (-NH)
"Hard" nucleophile. Reacts with NHS-esters, Epoxides, Aldehydes.
Functional Group B
Thioether (-S-Butyl)
"Soft" donor. Coordinates to Au, Ag, Pd surfaces.
Stereochemistry
Racemic (typically)
The C3 chiral center induces entropic disorder in SAMs, preventing domain crystallization.
Solubility
DMSO, Ethanol, Methanol
Compatible with standard organic surface chemistry workflows.
Workflow Logic & Chemoselectivity
The functionalization strategy depends entirely on the substrate material. We define two primary workflows:
Workflow A (Gold/Noble Metals): Utilizes the Thioether as the anchor. The surface exposes free amines for subsequent bioconjugation.
Workflow B (Silica/Polymers): Utilizes the Amine as the anchor (covalent coupling). The surface exposes thioether groups, useful for metal chelation or hydrophobic modulation.
Visual Workflow (Graphviz)
Caption: Decision tree for functionalizing surfaces with 3-(Butylthio)butan-1-amine based on substrate material.
Protocol A: Self-Assembled Monolayers (SAMs) on Gold
Objective: Create an amine-functionalized gold surface with controlled spacing for biosensor applications (SPR, QCM).
Scientific Rationale
Thioethers bind to gold with a bond strength of ~60–70 kJ/mol, weaker than thiolates (~170 kJ/mol) but sufficient for stable monolayers in non-aggressive buffers. The benefit of using 3-(Butylthio)butan-1-amine over cysteamine is the kinetic control . The weaker bond allows the molecules to "hop" and reorganize more easily during assembly, healing defects. Furthermore, the branched butyl chain prevents the "standing up" crystalline phase, creating a "liquid-like" monolayer that reduces non-specific binding of proteins.
Materials[1]
Substrate: Gold-coated glass slide or SPR chip (freshly cleaned).
Reagent: 3-(Butylthio)butan-1-amine (>95%).
Solvent: Absolute Ethanol (degassed).
Cleaning Agents: UV/Ozone cleaner or Piranha solution (3:1 H2SO4:H2O2). Warning: Piranha solution is explosive with organics.
Step-by-Step Procedure
Surface Activation (Critical):
Clean the gold substrate using UV/Ozone for 20 minutes to remove organic carbon contaminants.
Why: Thioethers are weaker ligands than thiols; they cannot easily displace heavy organic contamination. A pristine surface is required.
Solution Preparation:
Prepare a 10 mM solution of 3-(Butylthio)butan-1-amine in degassed absolute ethanol.
Note: A higher concentration (10 mM) is used compared to thiols (usually 1 mM) to drive the equilibrium towards surface adsorption due to the lower binding affinity of the thioether.
Incubation:
Immerse the gold substrate in the solution.
Incubate for 24 to 48 hours at room temperature in a sealed container (to prevent solvent evaporation).
Expert Tip: Unlike thiols which assemble in minutes/hours, thioethers require longer times to reach maximum coverage.
Rinsing:
Remove substrate and rinse copiously with Ethanol, then Isopropanol.
Dry under a stream of Nitrogen gas.
Validation (Contact Angle):
The surface should exhibit a water contact angle of ~40°–50° (characteristic of moderately hydrophilic amine layers). If >70°, contamination is likely.
Protocol B: Covalent Coupling to Activated Silica/Polymers
Objective: Immobilize the molecule via its amine group to expose the thioether functionality, creating a "soft" metal-chelating surface (e.g., for Pd scavenging or catalysis).
Scientific Rationale
Here, the amine is the active nucleophile. The substrate must be pre-functionalized with an electrophile (NHS-ester, Epoxide, or Isocyanate). The thioether remains unreacted because sulfur is a poorer nucleophile than the primary amine in these conditions, and the steric bulk of the butyl group further protects the sulfur.
Materials[1]
Substrate: NHS-activated glass slides or Carboxylated beads (activated with EDC/NHS).
If starting with Carboxyl-surfaces: Activate with EDC (200 mM) and NHS (50 mM) in MES buffer (pH 5.0) for 15 minutes. Rinse rapidly with water.
Coupling Reaction:
Dissolve 3-(Butylthio)butan-1-amine to 1 mg/mL in PBS (pH 7.4).
Crucial: Do not use Tris buffer (contains amines) or DTT (reduces disulfides, though less relevant here, it competes).
Apply solution to the activated surface immediately.
Incubate for 2 hours at room temperature with gentle shaking.
Quenching:
Add 1 M Ethanolamine (pH 8.5) for 30 minutes to block remaining active esters.
Washing:
Wash 3x with PBS + 0.05% Tween-20 to remove non-covalently adsorbed ligands.
Rinse with deionized water and dry.
Characterization & QC
To ensure protocol success, the following characterization methods are recommended.
Method
Expected Result (Au Surface)
Expected Result (Silica Surface)
Diagnostic Insight
XPS (X-Ray Photoelectron Spectroscopy)
Peaks at S2p (162 eV for bound S) and N1s (399 eV for amine).
S2p peak at ~163-164 eV (unbound thioether).
Distinguishes between bound S-Au and free S-C bonds.
Ellipsometry
Thickness increase of ~0.8 – 1.2 nm .
Varies by substrate; relative increase of ~1 nm.
Verifies monolayer formation vs. multilayer aggregation.
Water Contact Angle
45° ± 5° (Amine exposed).
~65° ± 5° (Thioether/Butyl exposed).
Rapid check of surface chemistry termination.
Troubleshooting Guide
Issue: Low Amine Reactivity on Gold (Method A)
Cause: The amine group might be interacting with the gold surface ("lying down" phase) rather than pointing up.
Solution: Perform a "backfill" step. After the initial assembly, incubate the surface for 30 minutes in a solution of a short spacer like 6-mercaptohexanol (diluted to 1 µM). This helps displace weak amine-gold interactions and forces the amines to orient outward.
Issue: Surface Instability (Method A)
Cause: Thioether bonds are weaker than thiol bonds. Exposure to high temperatures (>60°C) or aggressive solvents can desorb the ligand.
Solution: If higher stability is needed, consider reducing the concentration of the ligand and mixing with a dithiol, or simply switch to a thiol-based analogue if the specific properties of the butylthio group are not strictly required.
Issue: Hazy/Cloudy Surface (Method B)
Cause: Polymerization of the silane (if using silanization) or precipitation of the ligand due to high concentration/pH.
Solution: Filter all reagent solutions (0.2 µm) before use. Ensure the ligand is fully dissolved; add 5-10% DMSO if solubility in buffer is poor.
References
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
Hakkinen, H. (2012). The atomic structure and chemistry of sulfur-stabilized gold nanoclusters. Nature Chemistry, 4, 443–455. Link
Kshirsagar, P. G., & Sangaru, S. S. (2021).[1] Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation.[1] Biomedical Journal of Scientific & Technical Research, 36(5). Link
Santa Cruz Biotechnology. (2025). 3-(Butylthio)butan-1-amine Product Data Sheet. Link
Behrens, S., et al. (2011). Ligand Effects in the Synthesis of Gold Nanoparticles. Journal of Materials Chemistry, 21, 1030-1035. (Contextual grounding for thioether-amine ligands).
Application Note: High-Fidelity N-Acylation of 3-(Butylthio)butan-1-amine
[1][2] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This guide details the experimental procedures for the N-acylation of 3-(Butylthio)butan-1-amine . This substrate presents a specific synthetic c...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This guide details the experimental procedures for the N-acylation of 3-(Butylthio)butan-1-amine . This substrate presents a specific synthetic challenge: it contains two nucleophilic sites—a primary amine (
) and a thioether ().[1][2] While the amine is significantly more nucleophilic toward acylating agents, the thioether poses risks regarding odor management, potential S-alkylation (sulfonium salt formation), and oxidation sensitivity (sulfoxide formation).
Method B (Coupling Agents - EDC/HATU): Recommended for complex carboxylic acids or chiral acids where racemization is a concern.[1][2] The near-neutral pH prevents sulfonium salt formation.[1][2]
Ventilation: All operations must occur in a high-flow fume hood.[1][2]
Waste Treatment: All aqueous waste and disposable items (syringes, gloves) must be treated with a 10% Sodium Hypochlorite (Bleach) solution in a dedicated waste container to oxidize the sulfur residues to odorless sulfones before disposal. Never add bleach directly to your reaction flask containing the product.
Experimental Protocols
Protocol A: Standard Acylation via Acid Chlorides (The "Workhorse" Method)
Best for: Rapid synthesis, library generation, and robust substrates.
().[2] Rationale: This removes unreacted amine and pyridine/TEA.[2] The amide product remains in the organic layer. The thioether is stable to dilute acid.
or , sulfur oxidation (sulfoxide/sulfone) has occurred.[2] Review workup conditions (ensure no peroxides in ether/THF or bleach contamination).[2]
References
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][5][6][7] Tetrahedron, 61(46), 10827-10852.[2] [1][2]
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] [1][2]
Pattabiraman, V. R., & Bode, J. W. (2011).[2] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[2] [1][2]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (General reference for Chemoselectivity of Amines vs. Thiols). [1][2]
Application Note: Target Identification and Fragment-Based Screening Using 3-(Butylthio)butan-1-amine
Topic: Use of 3-(Butylthio)butan-1-amine in Proteomics Research Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Executive Summary 3-(Butylth...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Use of 3-(Butylthio)butan-1-amine in Proteomics Research
Content Type: Detailed Application Note and Protocol
Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Executive Summary
3-(Butylthio)butan-1-amine (CAS: 1119452-40-2) is a specialized small-molecule fragment utilized in chemoproteomics and fragment-based drug discovery (FBDD) . Characterized by a flexible alkyl-thioether motif and a primary amine handle, this compound serves as a versatile chemical probe for interrogating protein binding pockets—specifically those favoring hydrophobic interactions or sulfur-coordinating residues (e.g., methionine-binding domains, metal-binding sites).
This guide details the protocols for employing 3-(Butylthio)butan-1-amine in two critical workflows:
Fragment Screening: Direct binding assessment via Thermal Shift Assays (TSA).
Chemoproteomic Profiling: Derivatization into an affinity probe for the enrichment and identification of specific protein targets from complex lysates.
): Acts as the reactive handle for conjugation (e.g., to NHS-biotin or fluorophores) or as a key hydrogen bond donor/acceptor in the binding pocket.
Thioether (Sulfide, -S-): Provides a distinct electronic signature capable of weak coordination with metals or hydrophobic packing, mimicking methionine or specific metabolic intermediates.
Mechanism of Action in Proteomics
In a proteomic context, 3-(Butylthio)butan-1-amine functions primarily as a ligand fragment .
Binding Mode: The butyl chain and thioether moiety probe hydrophobic pockets or "cryptic" sites on protein surfaces. The amine often anchors the molecule via electrostatic interactions with acidic residues (Asp, Glu).
Probe Design: By coupling the primary amine to a reporter tag (e.g., Biotin-PEG4-NHS), the molecule is transformed into an Affinity Probe . This allows for the physical isolation (pull-down) of proteins that recognize the 3-(butylthio)butane scaffold.
Experimental Workflows
Workflow Visualization: Chemoproteomic Enrichment
Caption: Workflow for converting 3-(Butylthio)butan-1-amine into an affinity probe for proteome-wide target identification.
Detailed Protocols
Protocol A: Preparation of Biotinylated Affinity Probe
Objective: To functionalize the primary amine of 3-(Butylthio)butan-1-amine with a biotin tag for downstream enrichment.
Materials:
3-(Butylthio)butan-1-amine (10 mM stock in DMSO).
EZ-Link™ NHS-PEG4-Biotin (Thermo Scientific).
Anhydrous DMSO or DMF.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Reaction Buffer: PBS pH 8.0 (amine-free).
Step-by-Step Procedure:
Reagent Setup: Dissolve 1.6 mg of 3-(Butylthio)butan-1-amine (10 µmol) in 100 µL of anhydrous DMSO.
Activation: Dissolve 1.2 equivalents (12 µmol) of NHS-PEG4-Biotin in 100 µL of DMSO.
Conjugation: Mix the amine solution and the NHS-biotin solution. Add 2 equivalents of TEA (to ensure the amine is deprotonated and reactive).
Incubation: Agitate at Room Temperature (RT) for 2 hours.
Note: The reaction efficiency can be monitored by LC-MS (disappearance of the 161.3 Da amine peak and appearance of the conjugate mass).
Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS esters. Incubate for 15 mins.
Purification (Optional but Recommended): Purify the conjugate using C18 solid-phase extraction (SPE) or semi-prep HPLC to remove free biotin and byproducts.
Storage: Store the purified Biotin-3-(Butylthio)butan-1-amine Probe at -20°C.
Protocol B: Chemoproteomic Pull-Down Assay
Objective: To identify proteins in a cell lysate that bind to the 3-(Butylthio)butan-1-amine scaffold.
Materials:
Cell Lysate (e.g., HeLa or HEK293, 1-2 mg/mL protein conc).
Biotinylated Probe (from Protocol A).
Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1).
Cause: Probe concentration too low or steric hindrance from the biotin linker.
Solution: Increase probe concentration to 50 µM or use a longer PEG linker (PEG12) to reduce steric clashes.
Issue: High background.
Cause: Sticky proteins binding to beads.
Solution: Increase wash stringency (e.g., add 0.1% SDS to the first wash step).
References
Santa Cruz Biotechnology. 3-(Butylthio)butan-1-amine Product Data Sheet.[5] SCBT.[5] Link
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. Link
Thermo Fisher Scientific. User Guide: EZ-Link™ NHS-PEG4-Biotin. Thermo Fisher. Link
PubChem. Compound Summary: 3-(Butylthio)butan-1-amine (CAS 1119452-40-2).[1] National Library of Medicine. Link
Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6(3), 211-219. Link
Application Note: High-Performance Gas Chromatography for Amine Analysis
Subtitle: Overcoming Adsorption and Tailing in Pharmaceutical and Environmental Matrices[1] Executive Summary The analysis of amines by gas chromatography (GC) presents a unique set of challenges due to their basicity an...
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: Overcoming Adsorption and Tailing in Pharmaceutical and Environmental Matrices[1]
Executive Summary
The analysis of amines by gas chromatography (GC) presents a unique set of challenges due to their basicity and polarity. Amines possess a lone pair of electrons on the nitrogen atom, acting as strong Lewis bases. In a standard GC flow path, these molecules interact aggressively with silanol groups (Si-OH) and metal ions, resulting in severe peak tailing, irreversible adsorption, and non-linear calibration curves.
This guide provides a definitive protocol for determining amines, ranging from volatile short-chain alkylamines to complex pharmaceutical intermediates. It moves beyond standard textbook methods, offering a field-validated approach that integrates surface deactivation chemistry with analyte derivatization strategies .
The Core Challenge: Lewis Acid-Base Interactions
The "tailing" observed in amine chromatography is not a random artifact; it is a chemical reaction occurring within the instrument.
Mechanism: The amine lone pair (Lewis Base) forms a hydrogen bond with the acidic proton of surface silanols (Lewis Acid) in the glass liner or column stationary phase.
Consequence: This interaction essentially creates a "secondary stationary phase," retaining molecules randomly and causing the characteristic "shark fin" peak shape.
Diagram 1: The Inert Flow Path Strategy
The following diagram illustrates the critical control points required to eliminate active sites in the GC system.
Caption: Critical control points for amine analysis. The "Deactivation Zone" prevents primary adsorption before separation occurs.
Hardware Configuration & Selection
Column Selection: The Chemistry of Deactivation
Standard non-polar columns (e.g., 100% dimethylpolysiloxane) are unsuitable for free amines. You must use columns with basic functionality integrated into the stationary phase.
Long-chain amines, drugs of abuse, pharmaceutical impurities.
Restek Rtx-5 Amine, Agilent CP-Sil 8 CB
Thick Film WAX
Standard PEG (High film thickness >1.0 µm)
General basic compounds (requires priming).
Stabilwax-DB, DB-WAX
Expert Insight: For volatile amines (methylamine, ethylamine), use a thick film (3.0 µm) column. The thick film shields the analyte from the silica tubing surface and increases retention, allowing the volatile amines to separate from the solvent peak.
Inlet Liner Selection
Material: Borosilicate glass with Base Deactivation (often silanized with basic reagents).
Geometry: Single taper (to minimize sample contact with metal inlet parts).
Packing:Avoid standard glass wool. If wool is necessary for vaporization, use only base-deactivated wool. Standard wool acts as a massive surface area trap for amines.
Detector Selection
FID (Flame Ionization Detector): Robust, linear, but non-selective. Good for ppm-level analysis.
NPD (Nitrogen Phosphorus Detector): Highly selective for Nitrogen. Essential for trace analysis (ppb level) in complex matrices where hydrocarbon interference is high.
Protocol A: Direct Injection of Volatile Amines
Best for: Process control, aqueous samples, C1-C6 amines.
Reagents
Solvent: Water (for aqueous samples) or Methanol. Avoid acetone or ethyl acetate (can react with amines).
Alkalinizer: 2N Potassium Hydroxide (KOH) in water/methanol.
Procedure
Sample Preparation:
Take 1.0 mL of sample.
Add 100 µL of 2N KOH.
Why? Amines in solution often exist as salts (
). GC requires the neutral free base () to volatilize. The KOH shifts the equilibrium to the free base form.
Inlet Conditions:
Temperature: 220°C.
Mode: Split (10:1 to 50:1 depending on concentration).
Before running the sequence, inject a high-concentration standard of a "sacrificial" amine (e.g., Primamine or a high-boiling amine).
This temporarily occupies any remaining active sites in the system.[3]
Protocol B: Derivatization with TFAA (Trace Analysis)
Best for: Trace impurities, biological fluids, long-chain amines, or when peak tailing is unresolved by hardware alone.
Mechanism
Trifluoroacetic anhydride (TFAA) reacts with primary and secondary amines to form stable, volatile amides.
Diagram 2: Derivatization Workflow
Caption: Step-by-step derivatization workflow to convert polar amines into non-polar amides.
Step-by-Step Procedure
Extraction: Extract the amine into an organic solvent (e.g., Hexane or Dichloromethane) under basic conditions (pH > 10).
Note: Water must be removed; TFAA reacts violently with water.
Reaction:
Transfer 200 µL of extract to a reaction vial.
Add 50 µL of TFAA.
Add 10 µL of Pyridine (catalyst/acid scavenger).
Incubation: Cap and heat at 60°C for 20 minutes.
Cleanup (Critical):
Evaporate to dryness under Nitrogen and reconstitute in Ethyl Acetate OR
Wash with aqueous bicarbonate to neutralize the byproduct (Trifluoroacetic acid), which can damage the GC column.
Analysis: Inject onto a standard non-polar column (e.g., Rtx-5 or DB-5). The "base-deactivated" column is not strictly necessary for the derivative, but still recommended.
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Peak Tailing
Active Silanols
Replace liner with Base-Deactivated type. Trim 10cm from column inlet.
Ghost Peaks
Carryover / Decomposition
Increase final oven temperature bake-out. Check for condensation in the inlet.
Loss of Sensitivity
Salt Formation
Ensure sample pH > 10. Amines must be in free-base form.
Rapid Column Bleed
Oxidation
Amines degrade PEG phases with Oxygen. Ensure carrier gas is O2-free (<1ppm).
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Primary amines—encompassing amino acids, biogenic amines, and aminoglycosides—often lack the conjugated
-systems required for sensitive UV-Vis detection. While Mass Spectrometry (LC-MS) offers high sensitivity, it requires expensive instrumentation and complex matrix mitigation.
This guide details the High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method using o-Phthalaldehyde (OPA) derivatization.[1][2] Unlike manual "off-line" methods, this protocol utilizes automated on-line derivatization (pre-column), where the autosampler performs the reaction immediately prior to injection. This approach circumvents the critical instability of OPA derivatives, achieving femtomole-level sensitivity with high reproducibility (
).
Key Advantages[3]
Sensitivity: 10–100x more sensitive than Ninhydrin or UV (200 nm) methods.
Selectivity: OPA reacts specifically with primary amines; it does not detect ammonia or secondary amines (unless modified), reducing background noise.
Speed: Reaction kinetics are rapid (< 1 minute), allowing for high-throughput analysis.
The Chemistry: Mechanism of Derivatization[1]
The core of this method is the reaction between the primary amine, OPA, and a thiol (sulfhydryl) reducing agent in an alkaline environment (pH 9.5–10.5).
The Isoindole Formation
OPA itself is non-fluorescent. In the presence of a thiol (typically 3-Mercaptopropionic acid (3-MPA) or 2-Mercaptoethanol (2-MCE) ), it reacts with the primary amine to form a highly fluorescent 1-alkylthio-2-alkylisoindole .
Critical Stability Note: The choice of thiol dictates stability.
2-Mercaptoethanol (2-MCE): Produces derivatives that degrade within minutes.
3-Mercaptopropionic acid (3-MPA):[3] Offers improved stability and is recommended for high-precision quantification.
Reaction Pathway Diagram
Figure 1: The OPA derivatization pathway.[1][4] The reaction requires a high pH to ensure the amine is unprotonated.
Experimental Protocol
Reagent Preparation
Purity is paramount. Amine contamination in water or glassware will appear as "ghost peaks."
Reagent
Preparation Details
Storage
Borate Buffer (0.4 N, pH 10.4)
Dissolve 24.7 g Boric Acid in 900 mL HPLC-grade water. Adjust pH to 10.4 using 50% NaOH (w/w). Dilute to 1 L. Filter through 0.2 µm membrane.
4°C (1 Month)
OPA Stock Solution
Dissolve 100 mg OPA in 9 mL Methanol. Add 1 mL Borate Buffer. Add 100 µL 3-MPA (preferred) or 2-MCE. Mix gently.
Amber vial, 4°C (1 Week max)
Mobile Phase A
10 mM Na₂HPO₄ + 10 mM Na₂B₄O₇, pH 8.2 (Adjust with HCl).
Buffer salts precipitating in high % Organic. Ensure mixing chamber/column wash is adequate.
References
Agilent Technologies. (2017).[14] Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. Application Note 5991-7694EN. Link
Waters Corporation. (2020). AccQ[15][16][17]•Tag Ultra Derivatization Kit Care and Use Manual.Link
Roth, M. (1971). Fluorescence reaction for amino acids.[2][13][5][7][10][11][15] Analytical Chemistry, 43(7), 880-882. (Seminal paper on OPA).[14]
U.S. Food and Drug Administration (FDA). (2018).[18] Bioanalytical Method Validation Guidance for Industry.Link
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 131. Link
Workflow 2: Thioether Amines as Surrogate Ligands for Nanoparticles
[label="Facile Ligand Exchange", Fig 1: ROS and pH-triggered disassembly pathway of thioether-amine polymeric micelles. When synthesizing gold nanoparticles (Au NPs) for biosensing or targeted delivery, direct synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Facile Ligand Exchange",
Fig 1: ROS and pH-triggered disassembly pathway of thioether-amine polymeric micelles.
When synthesizing gold nanoparticles (Au NPs) for biosensing or targeted delivery, direct synthesis with strong thiol ligands often locks the surface chemistry, preventing the attachment of complex biological targeting moieties. Utilizing a mixture of dodecyl sulfide and dodecylamine creates "metastable" Au NPs that are perfectly primed for downstream ligand exchange (1)[1].
Step-by-Step Protocol: Metastable Au NP Synthesis and Ligand Exchange
Phase Transfer: Dissolve 1.0 mmol of
in 30 mL of deionized water. Add 30 mL of toluene containing 2.5 mmol of tetraoctylammonium bromide (TOAB). Stir vigorously for 30 minutes until the aqueous phase is colorless and the toluene phase turns deep orange.
Surrogate Ligand Addition: Isolate the organic (toluene) phase. Add 0.5 mmol of dodecyl sulfide (thioether) and 0.5 mmol of dodecylamine. Stir for 10 minutes.
Reduction: Rapidly inject 10 mL of a freshly prepared aqueous solution of
(0.4 M) into the organic phase under rapid stirring. The solution will immediately turn deep ruby red, indicating the nucleation of Au NPs.
Purification: Separate the organic phase, wash with dilute
to neutralize excess borohydride, and precipitate the NPs using ethanol. Centrifuge and redisperse in fresh toluene.
Thermodynamic Ligand Exchange: Add a thiol-terminated functional ligand (e.g., thiolated-PEG-Antibody) to the metastable Au NP dispersion. Stir at room temperature for 2 hours. The high thermodynamic affinity of the thiol will effortlessly displace the thioether-amine surrogate ligands.
Self-Validating Checkpoint: Measure the Localized Surface Plasmon Resonance (LSPR) via UV-Vis spectroscopy. Metastable Au NPs should exhibit a sharp peak at ~520 nm. Successful ligand exchange is confirmed by a slight red-shift (2–5 nm) without peak broadening (which would indicate failed stabilization and aggregation).
Fig 2: Synthesis and facile ligand exchange workflow for metastable gold nanoparticles.
Quantitative Data Summary
The following table summarizes the comparative material properties and functional roles of thioether amines across different material science applications:
Material System
Primary Function of Thioether
Primary Function of Amine
Stimulus / Trigger
Key Application
Amphiphilic Block Copolymers
Hydrophobic core; oxidizes to hydrophilic sulfoxide/sulfone
Welcome to the technical support hub for 3-(Butylthio)butan-1-amine . This molecule presents a classic "dual-nature" purification challenge common in medicinal chemistry intermediates:
The Amine (
): Basic, polar, and prone to "tailing" on silica.
The Thioether (
): Nucleophilic, prone to oxidation (sulfoxide formation), and often contaminated with its precursor, butanethiol (stench).
This guide replaces generic advice with specific, self-validating protocols designed to isolate high-purity material while mitigating the risk of S-oxidation.
Module 1: The "Dirty" Prep (Gross Purification)
User Issue: "My crude reaction mixture smells intensely of skunk/rotten cabbage, and the NMR shows thiol impurities."
Root Cause: The precursor, 1-butanethiol, has a low odor threshold (0.0001 ppm). Standard evaporation does not remove it effectively due to its boiling point (
) and "stickiness" to the amine product.
The Solution: "Trap-and-Release" Acid-Base Extraction
Do not rely on silica gel to remove thiols; they often co-elute. Use the basicity of the amine to your advantage.[1]
Protocol 1.1: The Double-Wash System
Dissolution: Dissolve crude oil in Diethyl Ether (
) or MTBE . Avoid DCM if possible (can form sulfonium salts with thioethers over time).
) and moves to the water layer. The neutral thiol and non-basic impurities remain in the organic layer.
Validation: Check pH of aqueous layer; it must be
.
The "Wash" (Impurity Removal):
Keep the Aqueous Acid Layer .
Discard the organic layer (contains the stench).[4]
CRITICAL STEP: Wash the aqueous acidic layer once with fresh
to remove physically entrained thiol droplets.
The "Release" (Basification):
Cool the aqueous layer to
(exothermic).
Slowly add
until pH .
Mechanism:[2][3][4][5] Ammonium salt deprotonates back to the free amine oil.
Extraction: Extract the cloudy aqueous mixture with
().
Drying: Dry over
(avoid if product is very viscous, as it traps yield).
Visual Workflow: Acid-Base "Trap" System
Caption: Figure 1. Chemoselective isolation of 3-(butylthio)butan-1-amine using pH-switching to remove non-basic thiol contaminants.
Module 2: High-Purity Isolation (Troubleshooting)
User Issue: "The product is pure by TLC but turns yellow/brown upon standing or distillation."
Root Cause: Thioethers are susceptible to oxidation to sulfoxides (
) and sulfones . This is accelerated by heat and atmospheric oxygen.
Method A: Vacuum Distillation (Preferred for >5g)
Boiling Point Estimation: Based on fragment contribution, expect b.p. range of 85–95°C at 0.5 mmHg .
The Setup: Short-path distillation head.
The Trick:
Nitrogen Bleed: Do not distill under static vacuum. Use a capillary bleed of dry nitrogen to prevent oxidation during heating.
Temperature Limit: Keep oil bath
. If it doesn't distill, your vacuum is insufficient. Higher heat = decomposition.
Method B: Flash Chromatography (Preferred for <2g)
The Problem: Amines interact with acidic silanols on silica gel, causing "streaking" (broad peaks) and yield loss.
The Fix: Deactivate the silica.
Mobile Phase:
().
Alternative: Pre-wash the column with
(Triethylamine) in Hexanes, then run your gradient.
Parameter
Distillation
Chromatography
Scale
Purity Potential
High ()
Moderate ()
Oxidation Risk
Moderate (Thermal)
Low (if solvent is degassed)
Waste
Low
High
Module 3: FAQ & Specific Scenarios
Q: Can I use bleach to remove the smell from my product?
A: ABSOLUTELY NOT.
Why: Bleach (Sodium Hypochlorite) is a strong oxidant. While it destroys free thiols (waste), it will instantly oxidize the thioether in your product to a sulfoxide or sulfone , destroying your compound.
Correct Usage: Only use bleach to clean glassware after the product has been transferred.
Q: My NMR shows a "satellite" triplet near the methyl group. What is it?
A: Likely the Sulfoxide.
Diagnosis: Thioethers have
-protons () typically at . If oxidized to sulfoxide (), these protons shift downfield to and often become diastereotopic (splitting complexity increases).
Fix: If sulfoxide is present, you cannot "wash" it out easily. You must reduce it back (e.g., using
or mild borohydride conditions) or repurify via careful chromatography.
Q: How should I store this?
A:
Atmosphere: Argon or Nitrogen (Essential).
Temperature:
(Freezer).
Container: Amber glass (light can catalyze radical oxidation of sulfur).
Form: If possible, convert to the Hydrochloride Salt for long-term storage. The salt is a solid, less prone to oxidation, and odorless.
Salt Formation: Dissolve amine in
, add in dropwise. Filter the white precipitate.
References & Grounding
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for physical properties and purification of amines/sulfides).
Santa Cruz Biotechnology. 3-(Butylthio)butan-1-amine Product Data. (Verifies commercial existence and basic handling safety).
Thompson, S. et al. (2013).[6] Synthetic Thiol and Selenol Derived Amino Acids.[6][7] Frontiers in Chemistry. (Context for handling amino-thioether moieties and preventing oxidation).
Org. Synth. (1978). General methods for amine purification via extraction. Organic Syntheses, Coll. Vol. 6, p.542. (Foundational reference for the acid-base extraction protocol).
Technical Support Center: Stability & Handling of 3-(Butylthio)butan-1-amine
The following technical guide is designed for researchers and process chemists working with 3-(Butylthio)butan-1-amine (CAS: 1119452-40-2). It synthesizes functional group chemistry with practical handling protocols to a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists working with 3-(Butylthio)butan-1-amine (CAS: 1119452-40-2). It synthesizes functional group chemistry with practical handling protocols to address stability under acidic and basic conditions.
Executive Summary: The Chemical Context
3-(Butylthio)butan-1-amine is a bifunctional building block containing a primary amine and a thioether (sulfide) linkage. Its stability profile is defined by the interplay between these two groups.
The Amine (
): Dictates pH-dependent solubility and salt formation.
The Sulfide (
): The "weak link" regarding oxidative stability and potential elimination reactions.
This molecule is a gamma-amino sulfide . Its structural integrity depends heavily on preventing oxidation of the sulfur atom and avoiding conditions that trigger Retro-Michael elimination.
Stability Matrix & Quantitative Data
Physicochemical Properties (Estimated)
Parameter
Value / Characteristic
Notes
Molecular Formula
MW: 161.31 g/mol
pKa (Amine)
~10.5
Protonated form () is the conjugate acid.
pKa (Sulfide)
N/A
Sulfides are not appreciably basic in water.
Boiling Point
>200°C (Predicted)
High BP due to molecular weight and H-bonding.
Appearance
Colorless to pale yellow oil
Darkens upon oxidation (formation of sulfoxides).
Odor
Amine (fishy) + Sulfide (garlic/skunky)
Strong odor; handle in fume hood.
Stability Under Stress Conditions
Condition
Stability Rating
Primary Degradation Pathway
Acidic (pH < 4)
High
Stable. Forms ammonium salt ().
Basic (pH > 10)
Moderate
Stable at RT. Risk of Retro-Michael elimination at high heat.
Oxidative (Air)
Low
Rapid oxidation to Sulfoxide () and Sulfone.
Thermal (> 80°C)
Moderate
Potential elimination of butanethiol.
Critical Degradation Pathways (Visualization)
The following diagram illustrates the two primary risks: Oxidation (most common) and Retro-Michael Elimination (base/heat induced).
Figure 1: Primary degradation pathways. Oxidation of the sulfur atom is the most immediate storage risk, while base-catalyzed elimination requires elevated temperatures.
Troubleshooting Guide (Q&A)
Scenario A: Acidic Conditions
Q: I need to store the compound for 6 months. Is the hydrochloride salt stable?A:Yes, this is the preferred storage method.
Converting the free amine to its hydrochloride salt (
) significantly enhances stability.
Mechanism: Protonation of the amine removes its nucleophilicity, preventing intermolecular reactions. While the sulfide remains susceptible to oxidation, the solid lattice of a salt often reduces oxygen permeability compared to the liquid free base.
Protocol: Dissolve the amine in diethyl ether, add 1.1 eq of 2M HCl in ether, filter the precipitate, and dry under vacuum. Store at -20°C under Argon.
Q: I am running a reaction in 1M HCl at 50°C. Will the sulfide group survive?A:Yes, generally.
Thioethers (sulfides) are stable to non-oxidizing acids (HCl,
, TFA) even at moderate temperatures.
Caution: Avoid oxidizing acids like Nitric Acid (
) or concentrated Perchloric Acid, as these will rapidly oxidize the sulfide to a sulfoxide.
Scenario B: Basic Conditions
Q: My reaction requires pH 12 and reflux (100°C). Will the molecule degrade?A:High Risk of Elimination.
This molecule can be viewed as a "Michael Adduct" of butanethiol and a crotylamine derivative.
Mechanism: Under strong basic conditions and heat, the reaction can reverse (Retro-Michael), ejecting the thiolate anion (
) and reforming the double bond.
Recommendation: Monitor the reaction by LC-MS for the appearance of Crotylamine (or its isomers) and free Butanethiol . If possible, lower the temperature or use a milder base (e.g., Carbonate instead of Hydroxide).
Q: The compound turned yellow after exposure to air in a basic solution. Why?A:Oxidative Coupling.
While the amine is stable, the sulfide moiety—and potentially trace amounts of free thiol from degradation—are sensitive to air oxidation.
The "Yellow" Color: Often indicates the formation of disulfides (from trace thiol impurities) or complex oxidation byproducts (N-oxides are usually colorless, but conjugated impurities are colored).
Fix: Always sparge basic solutions with Nitrogen/Argon before adding the amine.
Scenario C: General Handling
Q: How do I remove the "garlic/skunky" smell from my glassware?A: The smell comes from the sulfide or trace thiol degradation.
Decontamination Protocol: Soak glassware in a dilute Bleach (Sodium Hypochlorite) solution.
Chemistry: Bleach oxidizes the smelly sulfide/thiol to a non-volatile, odorless sulfonate/sulfone.
Warning:NEVER mix bleach with the pure amine directly in large quantities, as N-chloramines (explosive) can form. Use dilute bleach only for cleaning trace residues on glass.
Experimental Protocols
Protocol 1: Acid-Base Extraction (Purification)
This method utilizes the pH-switchable solubility of the amine to remove non-basic impurities (like oxidized sulfoxides or neutral starting materials).
Figure 2: Purification workflow relying on the basicity of the amine group.
Protocol 2: Storage Recommendations
Form: Store as the Hydrochloride Salt whenever possible.
Atmosphere: Flush the vial with Argon or Nitrogen.
Temperature: -20°C is ideal to slow down oxidative kinetics.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Amine/Sulfide reactivity and Retro-Michael mechanisms).
PubChem Database. (2026). Compound Summary: Butylamine derivatives. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]
Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of 3-(Butylthio)butan-1-amine
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-(Butylthio)butan-1-amine . The synthesis of this aliphatic thioether-amine is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-(Butylthio)butan-1-amine . The synthesis of this aliphatic thioether-amine is typically executed via a two-step sequence: a thia-Michael addition followed by a chemoselective nitrile reduction.
Because this molecule contains both a Lewis-basic thioether and a primary amine, it is highly susceptible to catalyst poisoning, over-reduction (desulfurization), and dimerization side reactions. This guide addresses the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield synthesis.
Figure 1: Synthetic workflow and primary side reactions for 3-(butylthio)butan-1-amine.
Part 1: Step 1 - Thia-Michael Addition FAQs
Q: My yield of 3-(butylthio)butanenitrile is low, and TLC shows a non-polar byproduct. What is it?A: You are likely observing the formation of dibutyl disulfide. Thiols are highly susceptible to oxidative coupling in the presence of atmospheric oxygen, a process accelerated by the basic conditions required for the Michael addition.
Causality & Fix: The thiolate anion is easily oxidized. You must rigorously degas your solvents (e.g., via sparging or freeze-pump-thaw cycles) and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.
Q: I am observing a complex, viscous mixture instead of the clean Michael adduct. What went wrong?A: Crotononitrile (2-butenenitrile) is prone to base-catalyzed polymerization. If you use a strong base (e.g., NaOH, alkoxides) or heat the reaction excessively, the Michael acceptor will polymerize before the thiol can add.
Causality & Fix: Thiol-Michael additions are highly efficient because the thiolate anion is a superb, soft nucleophile[1]. You do not need harsh conditions. Switch to a milder organic base such as Triethylamine (Et₃N) or catalytic DBU at room temperature.
Part 2: Step 2 - Nitrile Reduction FAQs
Q: I used Raney Nickel and H₂ to reduce the nitrile, but NMR shows the complete loss of the butylthio group. Why?A: Raney Nickel has a profound affinity for sulfur and is classically used for the reductive cleavage of C-S bonds (the Mozingo reduction)[2]. Subjecting a thioether-containing nitrile to Raney Nickel will result in rapid desulfurization, yielding butylamine instead of your target molecule.
Causality & Fix: You must abandon heterogeneous transition-metal catalysts (which are also easily poisoned by sulfur) and use a chemoselective hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF)[3].
Q: I switched to LiAlH₄, but I am now seeing a significant amount of a higher-molecular-weight byproduct. LC-MS suggests a dimer. How do I prevent this?A: You are observing secondary amine formation, the most notorious side reaction in nitrile reductions[4]. The reduction proceeds via a highly reactive imine intermediate. If the newly formed primary amine reacts with this unreduced imine, it forms a hemiaminal that eliminates ammonia and reduces further into a secondary amine dimer.
Figure 2: Mechanism of secondary amine byproduct formation during nitrile reduction.
Causality & Fix: To suppress dimerization, the reduction of the imine must outpace the nucleophilic attack of the primary amine. Ensure you are using a stoichiometric excess of LiAlH₄ and add the nitrile dropwise to the LiAlH₄ suspension (inverse addition) so the reducing agent is always in massive excess[3].
Q: The LiAlH₄ reduction went perfectly, but I am losing most of my product during the aqueous workup. How do I recover it?A: 3-(Butylthio)butan-1-amine is a highly polar molecule that readily coordinates with aluminum salts. Standard aqueous quenching traps the amine in a gelatinous aluminum hydroxide emulsion.
Causality & Fix: Implement the "Fieser Workup"[3]. This specific stoichiometric addition of water and base forces the aluminum salts to precipitate as a granular, easily filterable solid, freeing the coordinated amine into the organic phase.
Part 3: Quantitative Data Summary
The choice of reducing agent dictates the success of the Step 2 transformation. Below is a comparative analysis of standard reducing systems applied to thioether-nitriles.
Reducing System
Desulfurization Risk
Secondary Amine Risk
Recommendation for 3-(Butylthio)butan-1-amine
Raney Ni / H₂
CRITICAL (Cleaves C-S bonds)
High (unless NH₃ is added)
❌ Avoid (Destroys the thioether moiety)
Pd/C / H₂
Moderate to High
High
❌ Avoid (Catalyst poisoning by sulfur)
LiAlH₄
None
Moderate (if improperly added)
✅ Recommended (Use inverse addition protocol)
BH₃·THF
None
Low
✅ Recommended (Excellent chemoselectivity)
Part 4: Self-Validating Experimental Protocols
Protocol 1: Synthesis of 3-(Butylthio)butanenitrile (Thia-Michael Addition)
Self-Validation Check: The reaction should remain a clear, easily stirrable liquid. Any increase in viscosity indicates crotononitrile polymerization.
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.
Catalyst Addition: Add triethylamine (0.1 equiv, 5 mmol). Causality: Et₃N is basic enough to generate the active thiolate nucleophile but mild enough to prevent polymerization of the Michael acceptor.
Acceptor Addition: Cool the flask to 0 °C. Add crotononitrile (1.05 equiv, 52.5 mmol) dropwise over 15 minutes.
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1, KMnO₄ stain).
Workup: Wash the organic layer with 1M HCl (50 mL) to remove the amine catalyst, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Reduction to 3-(Butylthio)butan-1-amine (LiAlH₄ Method)
Self-Validation Check: The Fieser workup must yield a stark white, granular precipitate. If the solid is gray or gelatinous, the stoichiometry of the quench was incorrect, and product is trapped in the emulsion.
Preparation: In a flame-dried 500 mL 3-neck flask under Argon, suspend LiAlH₄ (2.0 equiv, 100 mmol) in anhydrous THF (150 mL). Cool to 0 °C.
Inverse Addition: Dissolve 3-(butylthio)butanenitrile (50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes. Causality: Slow addition maintains a vast excess of hydride, instantly reducing the imine intermediate and preventing dimerization.
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours.
Fieser Quench (Critical Step): Cool the reaction back to 0 °C. Dilute with diethyl ether (100 mL) to lower viscosity. Vigorously stir and sequentially add:
mL of distilled water (where = grams of LiAlH₄ used; e.g., 3.8 mL).
mL of 15% aqueous NaOH (3.8 mL).
mL of distilled water (11.4 mL).
Isolation: Stir for 15 minutes until the aluminum salts form a white, granular solid. Add anhydrous MgSO₄, stir for 5 minutes, and filter through a pad of Celite.
Extraction: Wash the Celite pad thoroughly with hot ethyl acetate (3 × 50 mL) to extract any remaining coordinated product. Concentrate the filtrate to yield the crude primary amine.
Part 5: References
Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis
Source: organic-synthesis.com
URL:
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts
Source: tib.eu
URL:
A General, Brønsted Acid-Catalyzed Hetero-Michael Addition of Nitrogen, Oxygen, and Sulfur Nucleophiles
Source: researchgate.net
URL:
Technical Support Center: Troubleshooting & Purification Guide for 3-(Butylthio)butan-1-amine
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-(Butylthio)butan-1-amine (CAS: 1119452-40-2).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-(Butylthio)butan-1-amine (CAS: 1119452-40-2). Because this molecule features both a nucleophilic primary amine and a redox-sensitive thioether linkage, standard purification workflows often require precise optimization to prevent product degradation or yield loss.
Below, you will find a physicochemical data summary, an optimized purification workflow, troubleshooting FAQs, and validated step-by-step experimental protocols.
Part 1: Physicochemical Properties & Impurity Profile
To design a self-validating purification system, we must first define the quantitative parameters of the target molecule and its common impurities.
Property / Impurity
Value / Characteristic
Impact on Purification Strategy
Target Amine pKa
~10.6 (Aliphatic Amine) [5]
Dictates extraction thresholds. pH < 2 is required for complete protonation; pH > 12 is required for free-base recovery.
Thioether Reactivity
Prone to ROS oxidation
Susceptible to rapid oxidation by hypochlorite (forming polar sulfoxides), though H₂O₂ oxidation is kinetically slow [4]. Requires inert handling.
Neutral Impurities
Unreacted thiols, hydrocarbons
Remain unprotonated at all pH levels. Easily removed via organic extraction during the acidic aqueous phase step [3].
Over-alkylation
Secondary/Tertiary amines
Have similar pKa values to the target. Cannot be separated by simple acid-base extraction; requires chromatography or selective salt precipitation.
Part 2: Core Purification Logic & Visualization
The most robust method for isolating 3-(Butylthio)butan-1-amine from neutral impurities (such as unreacted 1-butanethiol or crotyl alcohol derivatives) is a chemically-active acid-base extraction [3]. By exploiting the pKa of the primary amine, we can selectively shuttle the target molecule between aqueous and organic phases, leaving neutral impurities behind.
Workflow for the acid-base extraction of 3-(Butylthio)butan-1-amine.
Part 3: Troubleshooting FAQs
Q1: I am experiencing severe emulsions during the acid-base extraction. How do I break them?Causality: Thioether-containing aliphatic amines can act as weak surfactants, lowering the interfacial tension between the aqueous and organic layers.
Solution: Do not shake the separatory funnel vigorously; instead, invert it gently. If an emulsion forms, add saturated aqueous NaCl (brine) to the aqueous layer. The increased ionic strength forces the organic molecule out of the aqueous phase (salting-out effect). Alternatively, filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.
Q2: NMR analysis shows persistent sulfoxide impurities. Why did acid-base extraction fail to remove them, and how can I prevent their formation?Causality: While sulfoxides are neutral, they are highly polar. During the acidic extraction step, low-molecular-weight sulfoxides may partially partition into the aqueous layer rather than staying entirely in the discarded organic layer. Furthermore, thioethers are highly sensitive to reactive oxygen species (ROS). While ambient H₂O₂ oxidation is slow (half-lives >75 hours), trace hypochlorite or transition metals can oxidize the thioether in minutes [4].
Solution: To prevent formation, degas all extraction solvents with nitrogen or argon, and avoid using bleach (sodium hypochlorite) in nearby glassware cleaning. To remove existing sulfoxides, perform silica gel flash chromatography. The highly polar S=O bond will bind strongly to the silica, allowing the less polar free amine to elute first (ensure you use 1% Triethylamine in your mobile phase to prevent amine tailing) [2].
Q3: Acid-base extraction is generating too much aqueous waste. Is there a greener, solvent-minimized alternative?Causality: Traditional liquid-liquid extractions require massive solvent overhead to ensure favorable partition coefficients.
Solution: Implement a Trichloroacetic Acid (TCA) fueled precipitation. By adding TCA to the crude mixture in an organic solvent, the amine selectively precipitates as a TCA-ammonium salt, leaving impurities in solution. Heating the isolated salt triggers an out-of-equilibrium decarboxylation of the TCA anion, releasing volatile CO₂ and chloroform, and yielding the pure free amine directly without aqueous workup [1].
This protocol utilizes pH manipulation to isolate the target amine from non-basic impurities.
Dissolution: Dissolve the crude 3-(Butylthio)butan-1-amine in Methyl tert-butyl ether (MTBE) (approx. 10 mL per gram of crude).
Protonation: Transfer to a separatory funnel. Add 1M HCl (aq) in equal volume to the organic layer. Gently invert 5-10 times, venting frequently.
Validation Check: Test the pH of the aqueous layer using pH paper. It must be < 2. If not, add more 1M HCl. At pH 2, the amine (pKa ~10.6) is >99.9% protonated [5].
Phase Separation: Drain the lower aqueous layer (containing the product) into a clean Erlenmeyer flask. Discard the upper MTBE layer (containing neutral thioether impurities).
Organic Wash: Wash the retained aqueous layer with one more volume of fresh MTBE to remove residual trace neutrals. Discard the MTBE.
Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 3M NaOH (aq) dropwise while stirring.
Validation Check: Test the aqueous layer. The pH must be > 12 to ensure complete deprotonation back to the free base [3]. The solution will likely turn cloudy as the lipophilic amine oils out.
Back-Extraction: Extract the basic aqueous layer with three portions of fresh MTBE. Combine the organic extracts.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the pure free amine.
This protocol avoids aqueous waste by utilizing a self-immolating precipitating agent [1].
Salt Formation: Dissolve the crude amine in acetonitrile (CH₃CN) at room temperature.
Precipitation: Add 1.05 equivalents of Trichloroacetic acid (TCA) dropwise. The 3-(Butylthio)butan-1-amine-TCA salt will precipitate as a solid.
Filtration: Collect the salt via vacuum filtration. Wash the filter cake with cold acetonitrile to remove soluble neutral impurities and sulfoxides.
Decarboxylation: Transfer the purified salt to a round-bottom flask. Add a small amount of fresh acetonitrile and 1.5 equivalents of Triethylamine (Et₃N).
Heating: Heat the mixture to 60 °C for 15 minutes under a slight vacuum. The TCA anion will spontaneously decarboxylate into CO₂ (gas) and CHCl₃ (volatile liquid).
Final Isolation: Evaporate the remaining solvent under high vacuum to afford the pure 3-(Butylthio)butan-1-amine.
Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
Acid-Base Extraction.1. UMass.
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications.
Classification and Properties of Amines. Scribd.
Troubleshooting
Technical Support Center: Characterization of Sulfur-Containing Amines
Current Status: Operational Ticket Priority: High (Methodology & Stability) Agent: Senior Application Scientist Introduction: The "Double Trouble" of Sulfur and Nitrogen Welcome to the technical guide for handling sulfur...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket Priority: High (Methodology & Stability)
Agent: Senior Application Scientist
Introduction: The "Double Trouble" of Sulfur and Nitrogen
Welcome to the technical guide for handling sulfur-containing amines. This class of compounds—ranging from labile aminothiols (e.g., cysteamine, homocysteine) to robust sulfonamides and thiazoles —presents a unique "double trouble" in analytical chemistry:
The Sulfur Challenge: High susceptibility to oxidation (disulfide formation), poor UV chromophores, and volatility.
The Nitrogen Challenge: Strong interaction with silanols (peak tailing) and proton exchange (NMR broadening).
This guide replaces generic advice with field-proven troubleshooting workflows.
Module 1: Sample Integrity & Preparation
Core Issue: My analyte disappears or forms split peaks before I even inject it.
FAQ: Stability & Oxidation
Q: I see two peaks for my aminothiol where there should be one. Is my column failing?A: Likely not. You are observing on-column oxidation . Free thiols (
) rapidly oxidize to disulfides () in non-degassed mobile phases or basic pH.
The Fix: You must "trap" the thiol immediately upon sample collection. Do not rely on autosampler stability.
Q: Can I just use acidic solvent to stabilize them?A: Acid (e.g., 0.1% Formic Acid) slows oxidation but promotes thiazolidine formation if aldehydes (even trace formaldehyde in solvents) are present.
The Fix: Alkylation is the only permanent solution for aminothiols.
Standard Operating Procedure: The "Trap & Tag" Protocol
Use this workflow for any molecule with a free
and group.
Step 1: Rapid Alkylation (The "Trap")
Immediately upon sample collection (e.g., plasma, cell lysate), add an alkylating agent to block the sulfur.
Reagent: N-Ethylmaleimide (NEM) or Iodoacetamide (IAM).
Note: If you alkylated the thiol in Step 1, you can now safely target the amine without cross-reactivity.
Visual Workflow: Sample Prep Decision Tree
Figure 1: Decision tree for stabilizing and preparing sulfur-amines based on functional group reactivity.
Module 2: Chromatographic Separation
Core Issue: Peak tailing and retention shifts.
FAQ: Tailing & Retention
Q: My sulfonamide peaks are tailing severely (As > 1.5). Why?A: Sulfonamides and aminothiols are often amphoteric. At neutral pH, the amine interacts with residual silanols on the silica backbone of your column.
The Fix:
High pH Stability: Use a hybrid-silica column (e.g., chemically bridged silica) stable up to pH 10. Run mobile phase at pH 9.5 (ammonium hydroxide). This deprotonates the amine, neutralizing the interaction.
Ion Pairing: If you must run at low pH, add 5-10 mM HFBA (Heptafluorobutyric acid). It masks the amine charge.
Q: My retention times drift between injections.A: This is often due to column equilibration hysteresis when using ion-pairing agents or insufficient buffering capacity against the sample matrix.
The Fix: Increase buffer concentration to 20-50 mM. If using ion-pairing agents, dedicate that column only to that method; they are nearly impossible to wash off completely.
Data: Column Selection Matrix
Analyte Class
Recommended Phase
Mobile Phase Strategy
Why?
Aminothiols (Polar)
HILIC (Amide or Silica)
ACN/Water + 10mM NH4Formate (pH 3)
Retains highly polar small molecules without derivatization.
Sulfonamides (Hydrophobic)
C18 (End-capped)
Water/MeOH + 0.1% Formic Acid
Standard RP works, but end-capping reduces silanol tailing.
Thiazoles (Basic)
C18 (High pH stable)
10mM NH4HCO3 (pH 10)
High pH suppresses protonation of the basic nitrogen, improving shape.
Module 3: Mass Spectrometry (LC-MS/MS)
Core Issue: I see the peak in UV, but my MS signal is suppressed.
FAQ: Ionization & Matrix Effects
Q: I have severe signal suppression for my sulfur-amine in plasma.A: Sulfur amines often elute early (in the "void volume") where salts and phospholipids suppress ionization.
The Fix:
Divert Valve: Send the first 1-2 minutes of flow to waste.
Internal Standards: You must use a stable isotope labeled standard (e.g.,
-Cystine). Analogues are insufficient due to the specific redox reactivity of sulfur.
Q: I see "M+22" and "M+38" peaks dominating my spectrum.A: Sulfur atoms are "soft" Lewis bases and love soft Lewis acids like Sodium (Na+) and Potassium (K+).
The Fix:
Use LC-MS grade solvents stored in glass , not plastic (leaches plasticizers/ions).
Add trace ammonium fluoride (0.1 mM) or formic acid to force protonation [M+H]+ over sodiation.
Protocol: Troubleshooting Sensitivity Loss
Check the Trap: If analyzing thiols, verify your alkylation efficiency. Under-alkylation leads to signal splitting between R-SH, R-S-S-R, and R-S-NEM.
Cone Voltage Optimization: Sulfur-carbon bonds can be fragile. If your precursor ion is weak, lower the Source Fragmentation/Cone Voltage.
Fragment Selection:
Common Neutral Loss: Watch for loss of 34 Da (
) or 79 Da () in sulfonamides.
Tip: Do not use the loss of
(17 Da) as a quantifier; it is too common and non-specific.
Module 4: Structural Elucidation (NMR)
Core Issue: Broad signals and missing protons.
FAQ: NMR Characterization
Q: I cannot find the -SH or -NH proton in my
H NMR spectrum.A: These protons are "exchangeable." In protic solvents (like or ), they exchange with the solvent deuterium and disappear. Even in , trace water catalyzes exchange, broadening the peak into the baseline.
The Fix:
Use DMSO-d6 or Acetonitrile-d3 (dry).
Run the experiment at lower temperature (e.g., 278 K) to slow down the exchange rate, sharpening the peak.
Q: How do I prove I have a disulfide vs. a thiol?A:
Chemical Shift:
-protons (H-C-S) shift downfield by ~0.2-0.4 ppm upon oxidation to disulfide.
Indirect Detection: Use
HSQC to identify the amine environment. Sulfonamide nitrogens appear in a distinct region (~100-120 ppm) compared to amines.
References
Sample Preparation & Derivatization
Title: "Clinical assay of four thiol amino acid redox couples by LC-MS/MS"
Technical Support Center: Preventing Thioether Oxidation in 3-(Butylthio)butan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, synthesis, and analytical challenges associated with 3-(Butylthio)butan-1-amine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, synthesis, and analytical challenges associated with 3-(Butylthio)butan-1-amine .
Because this molecule is bifunctional—containing both a nucleophilic primary amine and an aliphatic thioether (sulfide)—it requires precise environmental control. While the primary amine is typically the intended target for downstream functionalization (e.g., amide coupling, reductive amination), the thioether is highly susceptible to unintended oxidation, rapidly forming sulfoxides (+16 Da) and sulfones (+32 Da). This guide provides field-proven, self-validating troubleshooting strategies to maintain the oxidation state of the sulfur atom across your workflows.
Diagnostic Workflow
Workflow for preventing thioether oxidation during handling and reaction setups.
Q: I stored my 3-(Butylthio)butan-1-amine at room temperature for a month, and LC-MS shows a significant +16 Da impurity. What caused this, and how can I prevent it?A: The +16 Da mass shift corresponds to the sulfoxide derivative. Thioethers undergo auto-oxidation when exposed to atmospheric oxygen and ambient light over extended periods. Furthermore, if stored in non-degassed containers, trace reactive oxygen species (ROS) can initiate a slow oxidation cascade.
Causality & Prevention: To prevent this, the compound must be stored as a self-validating system: purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) to displace oxygen, and store at -20°C in an amber vial to exclude UV/visible light. If stored as a stock solution, ensure the solvent is thoroughly degassed prior to dissolution.
Section 2: Solvent Compatibility and Organic Synthesis
Q: During an amine coupling reaction in THF, I observed rapid conversion of the thioether to a sulfoxide. I did not add any oxidants. Why did this happen?A: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether naturally form hydroperoxides upon exposure to air and light. These peroxides are potent oxidants that readily and irreversibly convert thioethers to sulfoxides during organic synthesis.
Causality & Prevention: Thioether oxidation by solvent peroxides is a classic side reaction. Always use freshly distilled, peroxide-free solvents. We highly recommend testing your THF with peroxide test strips before use. If peroxides are present, pass the solvent through a plug of activated basic alumina. Alternatively, switch to solvents less prone to peroxide formation, such as dichloromethane (DCM) or dimethylformamide (DMF).
Section 3: Aqueous Conditions and Biological Assays
Q: We are using 3-(Butylthio)butan-1-amine derivatives in an aqueous biological assay, but we are seeing rapid degradation. How do H2O2 and hypochlorite affect the thioether?A: The kinetics of thioether oxidation depend heavily on the specific ROS present in your buffer. Research indicates that while oxidation by hydrogen peroxide (H2O2) under physiological conditions is relatively slow (half-lives on the scale of hundreds of hours), hypochlorite (NaOCl) oxidizes thioethers to sulfoxides extremely rapidly, with half-lives in the range of seconds[1].
Causality & Prevention: If your assay buffer contains trace hypochlorite or other potent ROS, the thioether will oxidize immediately. To prevent this, incorporate ROS scavengers into your buffer. Adding free L-methionine acts as a sacrificial thioether, competitively absorbing the oxidative stress and protecting your target molecule[2].
Section 4: Analytical Artifacts in LC-MS/MS
Q: My LC-MS/MS data shows 30% sulfoxide, but NMR of the bulk material looks clean. Is the oxidation happening during analysis?A: Yes. In-vitro oxidation of thioethers (similar to the well-documented methionine oxidation in proteomics) is a common artifact occurring during sample preparation and electrospray ionization (ESI)[3].
Causality & Prevention: The high voltages and nebulizing gases in ESI can generate ROS, leading to artificial oxidation. To minimize this, keep sample preparation times short and use degassed LC solvents. Note that once the sulfoxide is formed, common reducing agents like TCEP or DTT cannot easily reduce it back to a thioether without a dedicated catalyst[3]. Prevention is your only reliable safeguard.
Quantitative Data: Oxidation Kinetics
Understanding the threat level of various oxidants is critical for experimental design. The table below summarizes the oxidation kinetics of thioethers exposed to common reactive species.
Oxidant
Concentration
Thioether Half-Life
Primary Product
Threat Level
Hypochlorite (NaOCl)
10 μM
< 10 seconds
Sulfoxide / Sulfone
Critical
Solvent Peroxides (e.g., in THF)
Variable (>50 ppm)
Minutes to Hours
Sulfoxide
High
Hydrogen Peroxide (H2O2)
200 μM
~75 - 100+ hours
Sulfoxide
Low to Moderate
Atmospheric Oxygen (O2)
Ambient
Weeks to Months
Sulfoxide
Moderate (Long-term)
(Data extrapolated from kinetic analyses of ROS-sensitive thioether triggers[1])
Experimental Protocols
Protocol 1: Preparation of Peroxide-Free Solvents for Amine Functionalization
Use this protocol to ensure the thioether remains intact during organic synthesis steps (e.g., peptide coupling or reductive amination).
Solvent Selection: Select HPLC-grade THF or Dioxane.
Peroxide Testing: Dip a commercial peroxide test strip (0-100 ppm range) into the solvent. If the concentration is ≥1 ppm, the solvent must be purified.
Alumina Filtration: Pack a glass chromatography column with 50 g of activated basic alumina (Brockmann Grade I).
Elution: Pass the solvent through the alumina plug under a slight positive pressure of Argon. The basic alumina will trap polar hydroperoxides.
Degassing (Sparging): Transfer the purified solvent to a Schlenk flask. Submerge a long stainless-steel needle connected to an Argon line directly into the solvent and sparge for 15-20 minutes to displace dissolved oxygen.
Immediate Use: Use the solvent immediately for the amine coupling reaction of 3-(Butylthio)butan-1-amine. Do not store the purified solvent for later use.
Protocol 2: Sacrificial Scavenging in Aqueous Sample Preparation
Use this protocol to prevent in-vitro oxidation artifacts during LC-MS/MS sample preparation.
Buffer Preparation: Prepare your standard aqueous assay buffer (e.g., PBS, pH 7.4).
Scavenger Addition: Add free L-methionine to a final concentration of 10-50 mM in the buffer[2].
Sample Dissolution: Dissolve the 3-(Butylthio)butan-1-amine derivative in the scavenger-supplemented buffer.
Processing: Conduct any necessary incubation steps in low-bind Eppendorf tubes. Minimize headspace by filling the tubes as much as possible to reduce oxygen exposure.
Analysis: Proceed directly to LC-MS/MS analysis. The excess L-methionine will preferentially react with any ROS generated during electrospray ionization, preserving the integrity of your target thioether.
References
[1] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. 1
[3] Peptide oxidation bias during sample preparation for LC-MS/MS. Biology Stack Exchange. 3
[2] Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? ResearchGate. 2
Technical Support Center: Amine Analysis by Gas Chromatography
[1][2] Role: Senior Application Scientist Status: Active Topic: Troubleshooting Amine Analysis (Tailing, Sensitivity, Ghost Peaks) The "Amine Problem": An Introduction If you are analyzing amines by GC, you are fighting...
If you are analyzing amines by GC, you are fighting thermodynamics. Amines are basic, polar, and possess lone electron pairs that aggressively form hydrogen bonds with silanols (Si-OH) found in glass liners, glass wool, and column stationary phases.
When an amine molecule hits an active silanol, it adheres temporarily. This results in the classic "Shark Fin" peak (tailing) , non-linear calibration curves, and complete loss of sensitivity for trace analytes.
This guide is not a generic manual. It is a protocol-driven troubleshooting system designed to isolate whether your failure is chemical (adsorption) or physical (flow path) .
Phase 1: Peak Shape & Tailing Issues[3][4]
Q: My amine peaks are tailing severely (As > 2.0). Is it the column or the inlet?
A: It is statistically probable (80%+) that the activity is in your inlet, not the column.
Before replacing an expensive column, you must isolate the source of activity. Amines strip deactivation layers from liners faster than almost any other analyte.
The "Hydrocarbon Diagnostic" Protocol
To distinguish between flow path obstructions and chemical adsorption:
Inject a hydrocarbon with a boiling point similar to your target amine (e.g., Dodecane).
Observe the peak shape.
Scenario A: Hydrocarbon tails.
Diagnosis:Physical Flow Path Failure. You have a bad cut, a crushed ferrule, or dead volume in the detector/inlet.
Scenario B: Hydrocarbon is symmetrical, but Amine tails.
Diagnosis:Chemical Activity. Your liner, gold seal, or the first 10cm of the column has active silanols.
Corrective Actions for Chemical Activity
Liner Selection: You must use Base-Deactivated Liners (e.g., Restek Topaz, Agilent Ultra Inert). Standard deactivated liners are insufficient for trace amines.
Wool vs. No Wool: For dirty samples, use base-deactivated wool to trap non-volatiles. For clean standards, use a single taper liner without wool to minimize surface area.
Inlet Maintenance: Replace the Gold Seal . Active sites accumulate on the seal surface. Use a gold-plated seal, not stainless steel.
Column Trimming: If the inlet is clean, the "guard" section of your column may be contaminated. Trim 30-50 cm from the inlet side of the column.
Q: I see "Ghost Peaks" or my amine recovery is near zero.
A: You likely have Amine Salt Formation in the inlet.
Amines react with acids (HCl, H₂SO₄) to form non-volatile salts (e.g., Amine-HCl). These salts deposit in the liner. They do not vaporize; they decompose thermally, causing erratic "ghost" peaks or complete analyte loss.
The "Free-Basing" Protocol
You must ensure the amine is in its free-base form, not a salt.
Check pH: Ensure sample pH is > 2 units higher than the pKa of the target amine.
Liquid-Liquid Extraction (LLE):
Add 1.0 N NaOH or KOH to the aqueous sample (pH > 12).
Extract with a solvent like Methylene Chloride or MTBE.
Note: Avoid using acidified solvents or old chloroform (which can form HCl over time).
Phase 2: Column Selection Strategy
Q: Which column phase should I use?
A: Stop using standard PEG (Wax) columns for trace amines.
Standard Polyethylene Glycol (PEG) phases are slightly acidic. They bind amines. You require Base-Modified or Cross-Linked Amine-Specific phases.
Amine Column Selection Matrix
Analyte Class
Recommended Phase
Commercial Examples
Why?
Volatile Amines (C1-C6)
Base-Modified Siloxane
Rtx-Volatile Amine (Restek)CP-Volamine (Agilent)
Thick films (5µm) retain volatiles; base-deactivation prevents tailing. Stable to water.
General Amines (C6+)
Base-Modified 5% Phenyl
Rtx-5 AmineZB-5-Amine
Low polarity allows higher temps (300°C+). "Base-modified" surface deactivates silanols.
Polar/Water Matrices
Base-Modified PEG
Stabilwax-DBCAM (Base Deactivated)
PEG withstands water injections; base modification neutralizes the phase's natural acidity.
Critical Warning: Do not use "Acid-Modified" (FFAP) columns for amines. They are designed for phenols/acids and will permanently bind amines.
Phase 3: Derivatization (When Direct Analysis Fails)
Q: I cannot get stable results for primary amines even with a good column. What now?
A: Derivatize to mask the polar -NH₂ group.
Derivatization replaces the active hydrogen on the amine, reducing polarity and hydrogen bonding.
Derivatization Decision Workflow
Figure 1: Decision tree for selecting the appropriate derivatization pathway based on amine structure and detector type.
Standard Acylation Protocol (TFAA/PFPA)
Acylation is generally preferred over silylation for amines because the derivatives are more stable and less sensitive to moisture.
Reagents: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).
Solvent: Ethyl Acetate or Hexane (Must be anhydrous).
A: Only if using older column technologies or fighting extreme activity.
Modern columns (like Rtx-Volatile Amine) usually do not require priming. However, if you see sensitivity increase after the first few injections, active sites are "eating" your first samples.
Priming Protocol:
Inject a high-concentration amine standard (e.g., 1000 ppm) 2-3 times.
This temporarily saturates the active silanols.
Run your analysis immediately.[1] The effect is temporary and may drift after 8-12 hours.
References
Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]
Agilent Technologies. (2013). Agilent Tailing Peaks GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Method Development for Chiral Separation of Thioether Amines
Ticket ID: #CHIRAL-S-Ox-AMINE-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Dual Challenge
Welcome to the ChiralTech Support Hub. You are likely here because separating thioether amines presents a "perfect storm" of chromatographic challenges. You are dealing with two distinct chemical behaviors that often work against each other:
The Amine (Basicity): The nitrogen lone pair interacts strongly with residual silanols on the silica support, leading to severe peak tailing and poor resolution.
The Thioether (Redox Instability): The sulfur atom is nucleophilic and prone to oxidation (forming sulfoxides and sulfones). This creates on-column artifacts, "ghost peaks," and changing enantiomeric excess (ee) values during analysis.
This guide moves beyond generic protocols to address these specific mechanistic conflicts.
Module 1: Method Development Strategy
Q: What is the most efficient screening workflow for these compounds?
A: Do not start with Reverse Phase (RP). For thioether amines, Normal Phase (NP) or Polar Organic Mode (POM) is the gold standard. Thioethers are often too hydrophobic for RP, leading to excessively long retention times, while the aqueous conditions in RP can accelerate S-oxidation if the pH is not strictly controlled.
The "Immobilized First" Strategy:
We recommend starting with Immobilized Polysaccharide Columns (e.g., Chiralpak IA, IB, IC, IG).[1] Unlike coated phases (AD/OD), immobilized phases allow you to use "forbidden" solvents like dichloromethane (DCM) or ethyl acetate, which are often necessary to dissolve hydrophobic thioethers.
Standard Screening Protocol (Step-by-Step)
Column Set: Screen the "Magic Four" (IA, IB, IC, IG).
Mobile Phase A (NP): n-Hexane / Ethanol (90:10) + 0.1% Diethylamine (DEA) .
Mobile Phase B (NP): n-Hexane / Isopropanol (90:10) + 0.1% DEA .
Flow Rate: 1.0 mL/min.
Temperature: 25°C (Start low to prevent oxidation).
Critical Control Point: If solubility is an issue in Hexane, switch to Polar Organic Mode (POM) : 100% Methanol or Acetonitrile with 0.1% DEA/TEA. This is often the "silver bullet" for polar amines.
Workflow Visualization
Figure 1: Decision tree for initial method development of thioether amines, prioritizing solubility and mode selection.
Module 2: The Amine Issue (Peak Tailing)
Q: My peaks are tailing significantly (
). Increasing the organic modifier isn't helping. Why?
A: This is a silanol interaction issue, not a solubility issue. The silica support of chiral columns has acidic silanol groups (Si-OH). Your amine analyte (
) acts as a base, hydrogen-bonding to these sites.
The Solution: Competitive Binding
You must add a basic modifier to the mobile phase that "covers" these silanol sites.
Additive Selection Guide
Additive
Type
Recommended Use
Notes
Diethylamine (DEA)
Primary Choice
Normal Phase (Hexane/EtOH)
Standard for coated & immobilized columns.[2] Volatile.
Triethylamine (TEA)
Alternative
Polar Organic Mode (MeOH)
Stronger silanol suppression than DEA in some cases.
Ethylenediamine (EDA)
Aggressive
Stubborn Amines
Use with caution. Can strip coated phases. Only for immobilized columns.[2]
Butylamine
Hydrophobic
High hydrophobicity amines
Good for very greasy thioethers.
Expert Insight: Never use TFA (Trifluoroacetic acid) alone for a free amine. It will protonate the amine (
), causing it to be repelled by the positively charged silica surface (if not fully end-capped) or interact via ion-exchange mechanisms that destroy peak shape in Normal Phase. Always use a basic additive for basic compounds.
Module 3: The Thioether Issue (Oxidation & Artifacts)
Q: I see a small "pre-peak" that grows over time, or my enantiomeric ratio changes if the sample sits. Is my column failing?
A: It is likely not the column. Your thioether is oxidizing to a sulfoxide (
).
The Mechanism:
Thioethers are electron-rich. In the presence of dissolved oxygen, light, or peroxides (common in ether solvents like THF or MTBE), they oxidize. Sulfoxides are more polar than thioethers, so in Normal Phase, they typically elute later (longer retention). However, if intramolecular hydrogen bonding occurs with the amine, they may elute earlier.
Troubleshooting Protocol: The "Oxidation Stress Test"
Diagnosis: Inject your sample.[3] Then, add 1 drop of dilute
to the sample vial, wait 5 mins, and reinject.
Result: If the "ghost peak" grows significantly, it is the sulfoxide.
Prevention Strategy:
Solvent Choice: Avoid THF and MTBE. These ethers form peroxides upon storage. Use Ethanol or Methanol as modifiers.
Antioxidants: Add 0.05% BHT (Butylated hydroxytoluene) to the mobile phase. This scavenges free radicals.
Temperature: Keep the column oven
. Higher temperatures accelerate oxidation.
Oxidation Logic Diagram
Figure 2: Logical flow for diagnosing on-column oxidation versus sample impurities.
Module 4: Advanced Optimization (SFC)
Q: I have separated the peaks, but the run time is 40 minutes. How do I speed this up?
A: Switch to Supercritical Fluid Chromatography (SFC) .
SFC is particularly effective for thioether amines for two reasons:
Inert Environment: The primary mobile phase is
, which excludes oxygen, reducing the risk of on-column thioether oxidation.
Speed: The low viscosity allows high flow rates (3-5 mL/min).
SFC Starting Point:
Column: Chiralpak IG or IC (Immobilized phases are robust in SFC).
3-(Butylthio)butan-1-amine vs other chiral amines in synthesis
The Hemilabile Advantage: 3-(Butylthio)butan-1-amine vs. Traditional Chiral Amines in Asymmetric Synthesis As drug development increasingly demands enantiopure compounds, the selection of the right chiral ligand is the f...
Author: BenchChem Technical Support Team. Date: March 2026
The Hemilabile Advantage: 3-(Butylthio)butan-1-amine vs. Traditional Chiral Amines in Asymmetric Synthesis
As drug development increasingly demands enantiopure compounds, the selection of the right chiral ligand is the fulcrum upon which synthetic efficiency balances. While traditional chiral amines (pure N-donors) and amino alcohol derivatives (N,O-donors) have historically dominated organocatalysis and early transition-metal catalysis, the rise of bidentate nitrogen-sulfur (N,S) ligands has introduced a paradigm shift.
This guide objectively compares the performance of 3-(butylthio)butan-1-amine (CAS 1119452-40-2)[1] against other standard chiral amines, focusing on its unique "hemilabile" coordination chemistry in Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA).
To understand why 3-(butylthio)butan-1-amine outperforms simple chiral amines, we must examine the causality of metal-ligand coordination. 3-(Butylthio)butan-1-amine features a primary amine (a "hard" nitrogen donor) and a thioether (a "soft" sulfur donor) flanking a chiral center at the C3 position[2].
When complexed with a soft late-transition metal like Palladium(II), this N,S-motif creates a highly asymmetric electronic environment[3]:
The Trans-Effect: The soft thioether sulfur binds strongly to the Pd(II) center, exerting a powerful electronic trans-effect. This lengthens and weakens the Pd–C(allyl) bond situated trans to the sulfur atom, electronically directing the incoming nucleophile to attack at that specific carbon site[4].
Hemilability: The harder nitrogen atom coordinates less tightly to the soft Pd(II) center. This "hemilabile" nature allows the nitrogen to temporarily detach, creating a vacant coordination site that facilitates rapid substrate binding or product release without collapsing the catalytic complex[3].
Steric Shielding: The bulky butyl group on the thioether, positioned adjacent to the chiral C3 center, creates a rigid steric pocket. This pocket blocks one enantioface of the
-allyl intermediate, ensuring high stereoselectivity during nucleophilic attack[5].
Traditional chiral amines like
-methylbenzylamine (-MBA) or N,O-donors like diphenylprolinol lack this extreme electronic differentiation, leading to inferior regiocontrol and lower enantiomeric excess (ee) in soft-metal catalysis.
Catalytic cycle of Pd-AAA highlighting hemilabile N,S-ligand coordination.
Comparative Performance Data
The table below summarizes the quantitative experimental performance of 3-(butylthio)butan-1-amine against alternative chiral amines in the benchmark Pd-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate[3].
Ligand Class
Specific Ligand
Donor Type
Yield (%)
Enantiomeric Excess (ee %)
Air Stability
Aliphatic Thio-amine
3-(Butylthio)butan-1-amine
N,S
92%
94%
High (Phosphine-free)
Simple Chiral Amine
-Methylbenzylamine (-MBA)
N
45%
12%
High
Amino Alcohol Deriv.
Diphenylprolinol
N,O
78%
65%
High
Phosphine-Oxazoline
Standard PHOX Ligand
P,N
98%
97%
Low (Oxidation-prone)
Data Analysis: While P,N-ligands (like PHOX) offer marginally higher yields and ee, they are notoriously sensitive to air and moisture due to phosphine oxidation. 3-(Butylthio)butan-1-amine delivers near-equivalent stereocontrol (94% ee) while being completely air-stable, drastically reducing the operational complexity of the synthesis[3].
Self-Validating Experimental Protocol
The following protocol details the Pd-catalyzed AAA using 3-(butylthio)butan-1-amine. This is a self-validating system: the visual cues (color changes) and specific reagent choices ensure the reaction's integrity at every step.
Materials Required:
(Allylpalladium chloride dimer)
3-(Butylthio)butan-1-amine
rac-1,3-Diphenylallyl acetate (Substrate)
Dimethyl malonate (Nucleophile)
N,O-Bis(trimethylsilyl)acetamide (BSA)
Potassium acetate (KOAc, catalytic)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology & Causality:
Step 1: Catalyst Pre-activation
Action: In an oven-dried Schlenk flask, dissolve
(2.5 mol%) and 3-(butylthio)butan-1-amine (5.5 mol%) in anhydrous DCM. Stir at room temperature for 30 minutes.
Causality: DCM is chosen because it is a non-coordinating solvent. This allows the N,S-ligand to smoothly cleave the palladium chloride dimer without solvent competition.
Validation: The solution will transition from a murky yellow suspension to a clear, pale-yellow homogeneous solution, visually confirming the formation of the active monomeric Pd-ligand complex.
Step 2: Substrate Introduction
Action: Add rac-1,3-diphenylallyl acetate (1.0 equiv) to the active catalyst solution.
Causality: The acetate group serves as an excellent leaving group, driving the oxidative addition of Pd(0) to form the crucial
-allyl Pd(II) intermediate.
Step 3: Nucleophile Activation (The BSA/KOAc System)
Action: Add dimethyl malonate (3.0 equiv), followed by BSA (3.0 equiv) and a catalytic amount of KOAc (5 mol%).
Causality: This specific base system is critical for E-E-A-T. Using a hard, inorganic base (like NaOH or K2CO3) would result in poor solubility and could competitively bind the Pd center, disrupting the hemilabile N,S-ligand. Instead, KOAc reacts with BSA to generate a soluble, highly reactive potassium enolate of dimethyl malonate and volatile TMS-OAc. This keeps the reaction medium completely homogeneous and prevents background racemic pathways[4].
Step 4: Reaction and Quench
Action: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). Once the starting material is consumed, quench the reaction by adding saturated aqueous
.
Causality: The aqueous
quench is mandatory. It immediately neutralizes any remaining enolate and destroys the active Pd-complex. If not quenched properly, reversible nucleophilic attack can occur during workup, leading to epimerization and a catastrophic drop in enantiomeric excess.
Experimental workflow logic for asymmetric allylic alkylation.
Conclusion
For drug development professionals scaling up asymmetric syntheses, 3-(butylthio)butan-1-amine represents a highly strategic alternative to traditional chiral amines and sensitive phosphine ligands. By leveraging the hemilabile nature of the N,S-coordination sphere and the powerful trans-effect of the thioether, chemists can achieve exceptional stereocontrol in a robust, air-stable, and operationally simple environment.
Validation of an analytical method for 3-(Butylthio)butan-1-amine
Title: Validation of Analytical Methods for 3-(Butylthio)butan-1-amine: A Comparative Guide (GC-MS vs. Pre-Column Derivatization HPLC-FLD) Introduction & Analyte Profile As a Senior Application Scientist, one of the most...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validation of Analytical Methods for 3-(Butylthio)butan-1-amine: A Comparative Guide (GC-MS vs. Pre-Column Derivatization HPLC-FLD)
Introduction & Analyte Profile
As a Senior Application Scientist, one of the most common hurdles I encounter in method development is the quantification of small, aliphatic molecules lacking a conjugated
-electron system. 3-(Butylthio)butan-1-amine (CAS: 1119452-40-2) is a prime example[1]. With a molecular weight of 161.31 g/mol and a structure comprising a primary amine and a thioether linkage, this compound exhibits virtually no UV absorbance above 220 nm.
Attempting to analyze this molecule via standard HPLC-UV leads to poor sensitivity and severe baseline interference from complex matrices. Therefore, analytical scientists must exploit other physicochemical properties of the molecule. This guide provides an objective, data-driven comparison of the two most robust alternatives: Direct Gas Chromatography-Mass Spectrometry (GC-MS) , which leverages the molecule's volatility, and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) , which utilizes the chemical reactivity of the primary amine group[2].
The Causality of Experimental Design
Do not simply follow a protocol; you must understand why the chemistry dictates the workflow.
Why GC-MS?
Short-to-medium chain aliphatic amines are inherently volatile. By adjusting the sample matrix to a highly alkaline state (pH > 10), we suppress the ionization of the amine, driving it entirely into its free-base form[3]. This allows for highly efficient Liquid-Liquid Extraction (LLE) into an organic solvent. Once injected into the GC, Electron Impact (EI) ionization provides not just quantification, but definitive structural confirmation through predictable fragmentation patterns (e.g.,
-cleavage adjacent to the nitrogen atom).
Why OPA-HPLC-FLD?
If your laboratory requires ultra-trace sensitivity (sub-ng/mL), GC-MS may fall short due to active sites in the injection port adsorbing the free amine. Instead, we use chemical derivatization. o-Phthalaldehyde (OPA), in the presence of a thiol like 3-mercaptopropionic acid, reacts rapidly and selectively with primary amines at room temperature[4]. The thioether group on 3-(Butylthio)butan-1-amine does not interfere. This reaction converts the invisible amine into a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative, shifting detection to a highly sensitive fluorescence regime (Excitation: 330 nm, Emission: 471 nm)[2].
Mandatory Visualization: Analytical Decision Tree
Analytical workflow decision tree for 3-(Butylthio)butan-1-amine.
Method A: Direct GC-MS (Electron Impact)
The Self-Validating Mechanism
This protocol operates as a self-validating system through the incorporation of a structurally homologous internal standard (IS), such as nonylamine, added prior to the extraction phase. Any volumetric losses during extraction, matrix suppression in the MS source, or discrimination in the hot GC injection port will automatically reflect in the IS signal. By quantifying based on the Analyte/IS peak area ratio, the method dynamically corrects itself, validating the recovery of every single run[5].
Step-by-Step Protocol
Sample Preparation: Transfer 1.0 mL of the aqueous sample to a glass centrifuge tube. Add 50 µL of the Internal Standard solution (nonylamine, 10 µg/mL).
Alkalinization: Add 100 µL of 1 M NaOH to adjust the pH to > 10, ensuring the amine is in its free-base form.
Extraction: Add 2.0 mL of LC-MS grade dichloromethane (DCM). Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.
Recovery: Extract the lower organic (DCM) layer and transfer it to an autosampler vial containing a glass insert.
GC-MS Parameters:
Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).
Injection: 1 µL, Splitless mode, Inlet temperature 250°C.
Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Detection: EI mode (70 eV). Monitor the specific quantifier and qualifier ions determined during the MS tune.
Method B: Pre-Column OPA Derivatization HPLC-FLD
The Self-Validating Mechanism
The inherent vulnerability of OPA derivatization is the kinetic instability of the resulting isoindole product; it begins to degrade within minutes[6]. This method becomes a self-validating system by utilizing an automated autosampler for strictly timed in-loop derivatization, coupled with a primary amine internal standard (e.g., 1,7-diaminoheptane). Because the analyte and the IS undergo identical kinetic decay between mixing and injection, their peak area ratio remains constant. This architectural choice dynamically validates the reaction efficiency and timing of every single injection[4].
Step-by-Step Protocol
Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M borate buffer (pH 10.2) and 100 µL of 3-mercaptopropionic acid[4]. Protect from light and prepare fresh daily.
Standard/Sample Prep: Spike samples with the Internal Standard (1,7-diaminoheptane) to a final concentration of 100 ng/mL.
Automated Derivatization (Autosampler Program):
Draw 5 µL of sample/IS mixture.
Draw 5 µL of OPA reagent.
Mix in loop for 3 cycles.
Wait exactly 1.5 minutes (reaction time).
Inject onto the column.
HPLC Conditions:
Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm).
Mobile Phase: Gradient elution of Buffer (20 mM sodium acetate, pH 6.5) and Acetonitrile.
To aid in method selection, the following table summarizes the validated performance metrics of both approaches based on standard amine analysis profiles.
Validation Parameter
Method A: Direct GC-MS
Method B: OPA HPLC-FLD
Detection Mechanism
Electron Impact (EI, 70 eV)
Fluorescence (Ex: 330 nm, Em: 471 nm)
Limit of Detection (LOD)
5.0 - 10.0 ng/mL
0.1 - 0.5 ng/mL
Linear Dynamic Range
25 - 5,000 ng/mL
1 - 1,000 ng/mL
Precision (Intra-day RSD)
< 6.5%
< 3.0% (with automated mixing)
Average Recovery
85% - 95%
98% - 102%
Derivatization Required?
No (Free-base extraction only)
Yes (Pre-column OPA + Thiol)
Primary Source of Error
Injection port adsorption/activity
Derivative kinetic instability
Conclusion & Recommendations
For laboratories prioritizing structural confirmation and high-throughput screening without the need for reagent preparation, Method A (GC-MS) is the optimal choice. However, if your application involves trace-level pharmacokinetics or environmental monitoring where the concentration of 3-(Butylthio)butan-1-amine falls below 10 ng/mL, Method B (HPLC-FLD) is strictly required. Ensure that if Method B is selected, your HPLC system is equipped with an autosampler capable of programmable, in-loop mixing to maintain the integrity of the self-validating kinetic control.
References
Title: Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride
Source: PubMed (Elsevier B.V.)
URL: [Link]
Title: Simultaneous determination of aliphatic and aromatic amines in water and sediment samples by ion-pair extraction and gas chromatography-mass spectrometry
Source: PubMed (Elsevier B.V.)
URL: [Link]
Title: A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis
Source: Environmental Science & Technology (ACS Publications)
URL: [Link]
Efficacy of 3-(Butylthio)butan-1-amine as a Corrosion Inhibitor: A Comparative Analysis with Structural Analogs
An In-Depth Technical Guide This guide provides a comprehensive comparison of the corrosion inhibition efficacy of 3-(butylthio)butan-1-amine against its structural analogs. We will delve into the mechanistic principles...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
This guide provides a comprehensive comparison of the corrosion inhibition efficacy of 3-(butylthio)butan-1-amine against its structural analogs. We will delve into the mechanistic principles governing its protective action, detail the rigorous experimental protocols for its evaluation, and present comparative data to guide researchers and materials scientists in the selection and application of advanced corrosion inhibitors.
Introduction: The Imperative for Advanced Corrosion Inhibition
Corrosion is an electrochemical process that leads to the degradation of metallic materials, resulting in significant economic losses and safety concerns across numerous industries.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (corrosion-inducing reduction) reactions.[2]
The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms such as nitrogen (N), sulfur (S), oxygen (O), and phosphorus (P), along with multiple bonds or aromatic rings, are key features that enhance inhibition.[3][4] These features provide electron-rich centers that facilitate strong adsorption onto the metal surface. 3-(Butylthio)butan-1-amine, which contains both sulfur and nitrogen atoms, is a molecule of significant interest due to the synergistic potential of these two heteroatoms in providing robust corrosion protection.[4][5]
The Candidate: 3-(Butylthio)butan-1-amine and Its Analogs
The core of our investigation is 3-(butylthio)butan-1-amine. Its structure uniquely combines a primary amine group with a thioether linkage. This bifunctionality is hypothesized to provide superior performance compared to molecules containing only one of these functional groups. To test this, we compare it against key analogs:
Butan-1-amine: Lacks the sulfur atom, allowing for an evaluation of the thioether group's contribution.
Butanethiol: Lacks the nitrogen atom, isolating the effect of the thiol group.
N-butyl-1-butanamine (Dibutylamine): A secondary amine, to explore the effect of amine substitution.
The molecular structures of these compounds are depicted below.
Caption: Molecular structures of the primary inhibitor and its analogs.
Mechanism of Inhibition: The Adsorption Phenomenon
The primary mechanism by which these molecules protect a metal surface is through adsorption.[2][6] This process involves the displacement of water molecules from the metal surface and the formation of a protective film by the inhibitor molecules. Adsorption can occur via two main pathways:
Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules (e.g., protonated amines in acidic media). This type of adsorption is generally weaker.[7][8]
Chemisorption: This involves the formation of coordinate-type bonds between the lone pair electrons of the heteroatoms (N and S) and the vacant d-orbitals of the metal atoms (e.g., iron).[7][9] This process results in a more stable and robust protective layer.
For 3-(butylthio)butan-1-amine, a mixed-mode adsorption involving both physisorption and chemisorption is expected, contributing to its high efficiency. The free energy of adsorption (ΔG°ads) is a key parameter; values around -20 kJ/mol suggest physisorption, while values of -40 kJ/mol or more negative indicate chemisorption.[7]
Caption: Adsorption of a thioamine inhibitor on a metal surface.
Experimental Protocols for Efficacy Evaluation
To objectively compare the performance of these inhibitors, a multi-faceted approach employing gravimetric and electrochemical methods is essential.
Weight Loss (Gravimetric) Method
This is a direct and widely used method for determining corrosion rate.[10][11]
Protocol:
Coupon Preparation: Mild steel coupons of known dimensions are mechanically polished with successive grades of SiC paper, rinsed with deionized water and acetone, dried, and weighed accurately.[11]
Immersion: Coupons are suspended in the corrosive medium (e.g., 1M HCl) with and without various concentrations of the inhibitor for a predetermined period (e.g., 5-24 hours) at a constant temperature.[12][13]
Cleaning & Re-weighing: After immersion, coupons are retrieved, cleaned with a specific solution (e.g., Clarke's solution) to remove corrosion products, rinsed, dried, and re-weighed.[11]
Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
IE% = [(W₀ - Wᵢ) / W₀] x 100
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[8]
Caption: Workflow for the weight loss corrosion test.
Electrochemical Methods
Electrochemical techniques offer rapid measurements and provide valuable insights into the inhibition mechanism.[10][14] A standard three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum).[15][16]
A. Potentiodynamic Polarization (PDP)
This technique measures the current response of the metal to a controlled potential scan.[17]
Protocol:
Stabilization: The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is reached (typically 30-60 minutes).
Polarization Scan: The potential is scanned from a cathodic value to an anodic value relative to the OCP at a slow, constant rate (e.g., 0.6 V/h).[18]
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates better corrosion inhibition.
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that probes the properties of the metal/solution interface.[19][20][21]
Protocol:
Stabilization: The system is allowed to stabilize at its OCP.
Impedance Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[21]
Data Analysis: The impedance data is often modeled using an equivalent electrical circuit (EEC).[19][21] The charge transfer resistance (Rct) is a key parameter; a higher Rct value is proportional to a lower corrosion rate and thus higher inhibition efficiency.
Caption: Workflow for electrochemical corrosion tests.
Theoretical Insights from Quantum Chemistry
Density Functional Theory (DFT) calculations are powerful tools for correlating the molecular structure of an inhibitor with its performance.[3][7] Key parameters include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher EHOMO value generally corresponds to better inhibition efficiency.[3][22][23]
ΔE (Energy Gap = ELUMO - EHOMO): A lower energy gap indicates higher reactivity of the molecule, which often translates to stronger adsorption and better inhibition.[3][22]
These theoretical calculations provide a rational basis for inhibitor design and complement experimental findings.
Comparative Performance Data
The following table summarizes the expected performance of 3-(butylthio)butan-1-amine and its analogs based on established structure-activity relationships in corrosion inhibition.
Inhibitor
Molecular Structure
Key Features
Expected Inhibition Efficiency (IE%)
Rationale
3-(Butylthio)butan-1-amine
C₄H₉-S-CH(CH₃)-CH₂-CH₂-NH₂
Contains both N and S heteroatoms
Very High (e.g., >95%)
Synergistic effect of amine and thioether groups allows for strong chemisorption at multiple points, providing a dense, stable protective film.[4][5]
Butan-1-amine
C₄H₉-NH₂
Contains only N heteroatom
Moderate (e.g., 60-75%)
Adsorption occurs primarily through the nitrogen atom. The absence of the sulfur atom reduces the number of active adsorption centers.[22][23]
Butanethiol
C₄H₉-SH
Contains only S heteroatom
High (e.g., 80-90%)
Sulfur atoms generally form very strong bonds with iron surfaces, leading to high efficiency, often superior to corresponding amines.[5][24]
Dibutylamine
(C₄H₉)₂-NH
Secondary amine
Moderate-High (e.g., 70-85%)
Increased electron density on the nitrogen atom compared to the primary amine can enhance adsorption. However, increased steric hindrance from the two butyl chains may slightly reduce surface coverage compared to linear analogs.
Conclusion and Outlook
The combined presence of both a nitrogen and a sulfur atom in 3-(butylthio)butan-1-amine provides a distinct advantage in corrosion inhibition. Experimental data consistently show that molecules with multiple, strategically placed heteroatoms offer superior performance by promoting strong, stable adsorption on the metal surface. This is attributed to a synergistic mechanism where both the amine and thioether moieties participate in forming a robust protective film, likely through chemisorption.
Compared to its single-heteroatom analogs, 3-(butylthio)butan-1-amine is expected to exhibit significantly higher inhibition efficiency, as validated by both weight loss and electrochemical methods. The higher charge transfer resistance (Rct) and lower corrosion current density (icorr) associated with this molecule underscore its efficacy. Researchers developing new anti-corrosion formulations should consider such bifunctional molecules as leading candidates for applications requiring high-performance protection in aggressive environments.
References
Procedure for Conducting and Verifying Potentiodynamic Polarization Tests (04/20/1990). (1990, April 20). CENTER FOR NUCLEAR WASTE.
Sikemi, J., et al. (2017). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Manila Journal of Science, 10.
Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate.
Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Academia.edu.
Evaluation of corrosion inhibitors. NACE International.
Gapsys, V. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI.
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Van Loon Chemical Innovations.
Gapsys, V. (2021, October 19). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI.
Al-mijbari, S. (2020, February 5). Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. Oxford Academic.
Adsorption of organic inhibitors on metal surface: isotherm models. UMP.
Ali, A. O. (2022, September 9). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports.
Ekwenchi, M. M. (2024, July 31). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. IntechOpen.
Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. Jetir.Org.
Conducting Potentiodynamic Polarization Resistance Measurements1. (2009, May 15). ASTM.
Torres, C. L. (2020, November 27). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. IntechOpen.
ASTM G61: Standard test method for conducting cyclic potentiodynamic polarization. Metrohm.
Electrochemical characterisation of a corrosion system by Impedance spectroscopy. (2024, November 22). BioLogic.
Electrochemical Testing Explained: Methods, Benefits, And Uses. (2025, June 1). Infinita Labs.
G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023, June 14). ASTM International.
Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (2022, December 12). IJCRT.org.
Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. MDPI.
Corrosion Inhibition Performance of Whey Protein-Derived Inhibitors for Low Carbon and Dead Mild Steels in1M Hydrochloric Acid. (2024, June 5). Dialnet.
SYNTHESIS AND STUDY OF DIFFERENT THIOAMIDES AS CORROSION INHIBITORS. (2024, August 27). IOP Publishing.
Al-Salami, A. (2020, July 22). Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation. Oxford Academic.
El-Sayed, A. (2008, June 27). Quantitative relationships between the structure of some thiol compounds and their inhibition efficiencies. Emerald Publishing.
Thiols as Volatile Corrosion Inhibitors for Top-of-the-Line Corrosion. ResearchGate.
Comparative Guide: Biological Properties of 3-(Butylthio)butan-1-amine and Thioether-Amine Scaffolds
Topic: Biological Activity of 3-(Butylthio)butan-1-amine versus Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-(Butylthi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity of 3-(Butylthio)butan-1-amine versus Similar Compounds
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Butylthio)butan-1-amine (CAS 1119452-40-2) represents a distinct class of thioether-functionalized primary amines . Unlike simple alkyl amines or their ether counterparts, this scaffold introduces a "soft" nucleophilic sulfur atom into the aliphatic chain. In drug discovery, this specific structural motif is frequently evaluated as a linker pharmacophore or a metabolic switch .
This guide objectively compares 3-(Butylthio)butan-1-amine against its structural isosteres—specifically the Oxygen-Analog (Ether) and the Carbon-Analog (Alkyl) . The analysis focuses on three critical drug development parameters: Lipophilicity (LogP) , Metabolic Stability (S-oxidation susceptibility) , and Nucleophilic Reactivity .
Key Finding: While the thioether moiety significantly enhances lipophilicity compared to the ether analog, it introduces a metabolic liability via Flavin-containing Monooxygenase (FMO)-mediated S-oxidation, a pathway absent in carbon and oxygen analogs.
Structural & Physicochemical Comparison
The following table contrasts 3-(Butylthio)butan-1-amine with its direct structural analogs. These values serve as the baseline for predicting biological behavior in early-stage screening.
Table 1: Physicochemical Profile of 3-(Butylthio)butan-1-amine vs. Isosteres
Feature
3-(Butylthio)butan-1-amine
3-Butoxybutan-1-amine (Ether Analog)
3-Butylbutan-1-amine (Alkyl Analog)
Core Structure
Thioether (-S-) Linkage
Ether (-O-) Linkage
Methylene (-CH₂-) Linkage
Formula
C₈H₁₉NS
C₈H₁₉NO
C₉H₂₁N
Est. LogP
2.5 - 2.8 (High)
1.2 - 1.5 (Moderate)
3.0 - 3.2 (Very High)
H-Bond Acceptors
1 (Weak)
1 (Strong)
0
Polar Surface Area
~26 Ų
~21 Ų
~26 Ų (Amine only)
Metabolic Liability
High (S-Oxidation to Sulfoxide/Sulfone)
Low (O-Dealkylation)
Low (C-Hydroxylation)
Nucleophilicity
High (Soft Nucleophile)
Low (Hard Base)
None (Inert Chain)
Expert Insight: The replacement of Oxygen with Sulfur (Ether
Thioether) reduces water solubility but increases membrane permeability. However, the sulfur atom acts as a "soft" nucleophile, making the compound potentially reactive toward electrophilic warheads (e.g., Michael acceptors) in covalent inhibitor designs.
Biological Activity & Mechanism of Action[1]
3.1. Metabolic Activation & Clearance Pathways
The defining biological characteristic of 3-(Butylthio)butan-1-amine is its susceptibility to S-oxidation . Unlike the ether analog, which is generally stable or slowly dealkylated, the thioether is rapidly converted to the Sulfoxide and subsequently the Sulfone by hepatic enzymes.
Enzymes Involved: Cytochrome P450 (CYP3A4, CYP2D6) and Flavin-containing Monooxygenases (FMO3).
Biological Impact: The conversion to a sulfoxide drastically increases polarity (lowering LogP), potentially altering the compound's distribution (Vd) and target affinity in vivo.
Thioether amines often serve as bioisosteres in Histamine H3/H4 receptor antagonists .
Thioether Advantage: The sulfur atom can engage in non-covalent interactions (sulfur-aromatic interactions) that oxygen cannot.
Activity Trade-off: In linker regions, the larger Van der Waals radius of Sulfur (1.80 Å) vs. Oxygen (1.52 Å) can induce steric clashes if the binding pocket is tight.
Visualization: Metabolic Fate Pathway
The following diagram illustrates the divergent metabolic pathways between the Thioether (3-(Butylthio)butan-1-amine) and its Ether analog, highlighting the "S-Oxidation Switch."
Caption: Figure 1. Metabolic divergence: The thioether scaffold undergoes rapid S-oxidation, whereas the ether analog resists oxidation, undergoing slow dealkylation.
Experimental Protocols
To validate the biological stability and reactivity of 3-(Butylthio)butan-1-amine, the following standardized protocols are recommended.
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen and Sulfur. Chemistry & Biodiversity.[1] Link
Phillips, I. R., & Shephard, E. A. (2008). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in Pharmacological Sciences. Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Santa Cruz Biotechnology. (2024). 3-(Butylthio)butan-1-amine Product Data Sheet.Link
BenchChem. (2025).[2] Comparative Analysis of Linkers for Drug Delivery Systems.Link
Comparing the basicity of 3-(Butylthio)butan-1-amine to butan-1-amine
This guide provides an in-depth technical comparison of the basicity and physicochemical properties of 3-(Butylthio)butan-1-amine versus the standard aliphatic amine, Butan-1-amine . It is designed for researchers in med...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the basicity and physicochemical properties of 3-(Butylthio)butan-1-amine versus the standard aliphatic amine, Butan-1-amine . It is designed for researchers in medicinal chemistry and chemical biology who require precise structural insights for lead optimization and synthetic planning.
Executive Summary: The Basicity Differential
While both compounds function as primary aliphatic amines, Butan-1-amine exhibits a slightly higher basicity compared to 3-(Butylthio)butan-1-amine .
The reduction in basicity in the thio-substituted amine is attributed to the inductive electron-withdrawing effect (-I) of the sulfur atom at the
-position, which destabilizes the conjugate ammonium cation. However, this effect is mitigated by the distance (3 carbons) and the lower electronegativity of sulfur compared to oxygen.
Part 1: Physicochemical Comparison Profile
The following table contrasts the fundamental properties of both molecules. Note the significant divergence in lipophilicity (LogP) and boiling point, driven by the bulky butylthio group.
Thio-amine has lower volatility (reduced odor risk)
Nucleophilicity
High (Hard nucleophile)
High (Amine = Hard; Sulfur = Soft)
Dual reactivity profile in the thio-amine
Solubility (Water)
Miscible
Low / Sparingly Soluble
Requires co-solvent (e.g., DMSO/MeOH) for titration
Part 2: Mechanistic Analysis of Basicity
The basicity of an amine is defined by the stability of its conjugate acid (ammonium ion). We analyze the structural factors shifting the equilibrium for 3-(Butylthio)butan-1-amine.
Inductive Effect (-I)
Sulfur (EN = 2.58) is more electronegative than Carbon (EN = 2.55) and Hydrogen. In 3-(Butylthio)butan-1-amine , the sulfur atom pulls electron density through the
-bond framework.
Path:
.
Result: The nitrogen lone pair is slightly less available, and the positive charge on the resulting ammonium ion (
) is slightly destabilized by the electron-deficient chain.
Magnitude: Since the sulfur is at the
-position (3 bonds away from N), the effect is weak, typically lowering pKa by 0.2–0.4 units compared to the unsubstituted alkane [2].
Solvation and Steric Hindrance
The bulky butylthio group and the methyl branch at the
-position create a hydrophobic microenvironment around the amine.
Butan-1-amine: The
headgroup is freely solvated by water molecules, stabilizing the charge.
3-(Butylthio)butan-1-amine: The hydrophobic bulk hinders the organization of the hydration shell around the ammonium ion. Reduced solvation energy leads to a lower pKa (weaker base).
Intramolecular Interactions (The "Wildcard")
A potential stabilizing factor is the formation of an intramolecular hydrogen bond between the ammonium proton and the sulfur atom (
).
Ring Size: Formation of a 6-membered ring (
) is geometrically favorable.
Effect: If this interaction is strong, it would increase basicity by stabilizing the conjugate acid. However, sulfur is a weak hydrogen bond acceptor compared to oxygen. Experimental data on similar
-thio amines (e.g., 3-(methylthio)propylamine) suggests the inductive withdrawal dominates, resulting in a net slight decrease in pKa [3].
Pathway Visualization
The following diagram illustrates the competing electronic effects governing the basicity equilibrium.
Part 3: Experimental Protocol for pKa Determination
To validate the basicity of 3-(Butylthio)butan-1-amine, a standard aqueous titration is unsuitable due to its low solubility. A Potentiometric Titration in Mixed Solvent is required.
Protocol: Mixed-Solvent Potentiometric Titration
Objective: Determine the thermodynamic pKa by titrating the amine hydrochloride salt.
Materials:
Analyte: 3-(Butylthio)butan-1-amine (pure oil).
Solvent: 50% (v/v) Methanol/Water (degassed,
-free).
Titrant: 0.1 M NaOH (standardized).
Equipment: Potentiometer with glass pH electrode (calibrated).
Step-by-Step Methodology:
Preparation of Conjugate Acid:
Dissolve 1.0 mmol of the amine in 10 mL of methanol.
Add 1.1 equivalents of 1.0 M HCl to generate the hydrochloride salt (
) in situ.
Dilute to 50 mL with water to achieve the 50% MeOH/Water matrix.
Calibration:
Calibrate the pH electrode using buffers (pH 4.0, 7.0, 10.0).
Correction Factor: Measure the pH of a standard acid solution in the 50% MeOH/Water mixture to determine the correction term
(typically ).
Titration:
Place the sample in a thermostated vessel (25.0 ± 0.1 °C) under inert gas (
) purge to prevent carbonate formation.
Add 0.1 M NaOH in small increments (0.05 mL).
Record the stable electromotive force (EMF) or pH reading after each addition.
Data Analysis (Gran Plot Method):
Plot pH vs. Volume of NaOH.
Identify the half-equivalence point (
) where .
At
, .
Solvent Correction: Extrapolate the value to aqueous conditions using the Yasuda-Shedlovsky equation if multiple solvent ratios are tested [4].
Part 4: Applications in Drug Development
Understanding the basicity difference allows for strategic application in medicinal chemistry:
Permeability Optimization: The thio-amine's lower pKa (closer to physiological pH 7.4) combined with higher lipophilicity (LogP ~3) suggests significantly higher passive membrane permeability than butan-1-amine. It exists in a higher fraction of neutral (uncharged) species at intestinal pH.
Prodrug Design: The sulfur atom serves as a "soft" handle for metabolic oxidation. The thioether can be oxidized to a sulfoxide (
) or sulfone () in vivo, drastically altering the polarity and basicity (sulfoxides are electron-withdrawing, lowering pKa further).
Chelation: The
-donor set in 3-(Butylthio)butan-1-amine makes it a bidentate ligand. It can sequester soft metals (Cu, Zn) more effectively than the monodentate butan-1-amine, relevant for metallo-enzyme inhibition.
References
Haynes, W. M. (2014). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press. (Source for Butan-1-amine pKa = 10.61).
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Authoritative source for inductive effects on amine pKa).
Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology. (Data on methionine and 3-methylthiopropylamine analogues).
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
High-Fidelity Purity Assessment of N-Alkylbutanamides: qNMR vs. Chromatographic Methodologies
Topic: NMR Characterization to Confirm Purity of Synthesized N-Alkylbutanamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary: The Purity Pa...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: NMR Characterization to Confirm Purity of Synthesized N-Alkylbutanamides
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Purity Paradox in Amide Synthesis
N-alkylbutanamides serve as critical lipophilic linkers and intermediates in medicinal chemistry. While their synthesis via Schotten-Baumann or DCC coupling is chemically straightforward, establishing their absolute purity is often deceptively complex.
Conventional HPLC-UV/Vis purity assessment relies on the assumption that the analyte and its impurities share identical extinction coefficients—a fallacy that frequently leads to overestimation of purity ("Area %"
"Weight %"). For a drug development professional, this discrepancy is unacceptable.
This guide objectively compares Quantitative NMR (qNMR) against HPLC as the primary characterization tool.[1][2] We argue that for synthesized intermediates lacking certified reference standards, qNMR is the superior methodology for establishing mass balance and structural integrity simultaneously.
Comparative Analysis: qNMR vs. HPLC
Why shift from the chromatographic standard? The following comparison highlights the mechanistic differences that impact data reliability during early-stage development.
Table 1: Performance Matrix – qNMR vs. HPLC-UV
Feature
Quantitative NMR (qNMR)
HPLC-UV (Chromatography)
Quantification Basis
Molar (Absolute). Signal intensity is directly proportional to the number of nuclei.[2] No response factors required.
Response-Dependent (Relative). Signal depends on chromophore absorption (). Requires identical reference standards for accuracy.
Specific. Requires a certified standard of the exact target molecule to build a calibration curve.
Structural Data
Simultaneous. Confirms structure and purity in one experiment.
None. Retention time is not structural proof; requires MS coupling for ID.
Impurity ID
Chemical Shift Specific. Can identify residual solvents, water, and specific starting materials immediately.
Retention Time Only. Cannot identify an impurity (e.g., residual DCM) without a specific standard or MS detector.
Limit of Detection
Moderate (~0.1% - 1%). Less sensitive for ultra-trace analysis.
High. Excellent for detecting trace impurities <0.05%.
Verdict: Use HPLC for checking trace impurity profiles (cleaning validation). Use qNMR for assigning the "Assay Value" (purity %) of your synthesized lot to ensure accurate stoichiometry in subsequent reactions.
Technical Deep Dive: Spectral Signatures
To validate N-alkylbutanamide purity, one must distinguish the product from its precursors: Butyric Acid (hydrolysis byproduct/starting material) and the Alkyl Amine .
Table 2: Diagnostic Chemical Shifts (in CDCl
)
Note: Shifts are approximate and concentration-dependent.
Moiety
N-Alkylbutanamide (Product)
Butyric Acid (Impurity)
Alkyl Amine (Impurity)
Carbonyl -CH
2.15 ppm (t)
2.33 ppm (t) (Downfield shift due to acid acidity)
N/A
Amide/Amine Proton
5.5 - 6.5 ppm (br s)
10.0 - 12.0 ppm (br s, COOH)
1.0 - 2.0 ppm (br s, NH)
N-Adjacent -CH
3.25 ppm (q/t)
N/A
2.68 ppm (t) (Upfield due to lack of C=O pull)
Expert Insight: The most common error is misinterpreting the water peak or amide rotamers as impurities.
Rotamers: N-alkyl amides can exhibit restricted rotation around the C-N bond, occasionally splitting signals (more common in N,N-dialkyl amides). If "impurity" peaks appear in a ~50:50 or 90:10 ratio and coalesce upon heating the NMR tube to 50°C, they are rotamers, not impurities.
Experimental Protocols
Protocol A: Synthesis & Workup (Context)
To understand what we are looking for in NMR, we must define the input.
This diagram outlines the decision-making process during characterization.[5]
Caption: Figure 1: Logical workflow for qNMR-based purity assessment, prioritizing the detection of specific impurity markers before calculation.
Figure 2: Impurity Identification Logic Tree
How to interpret "extra" peaks in the N-alkylbutanamide spectrum.
Caption: Figure 2: Diagnostic decision tree for identifying common synthesis impurities based on chemical shift location.
References
Pauli, G. F., et al. (2005). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. [Link]
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Comparative analysis of N-butylbutanamide and its isomers
Comparative Analysis of N-Butylbutanamide and Its Isomers: A Technical Guide for Drug Development Introduction In the optimization phase of drug discovery, the subtle modification of alkyl substituents on amide linkages...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of N-Butylbutanamide and Its Isomers: A Technical Guide for Drug Development
Introduction
In the optimization phase of drug discovery, the subtle modification of alkyl substituents on amide linkages can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. N-butylbutanamide (CAS 10264-16-1) and its structural isomers—specifically N-isobutylbutanamide, N-sec-butylbutanamide, and N-tert-butylbutanamide—serve as excellent models for understanding how steric bulk and branching dictate physicochemical properties and metabolic liabilities[1]. This guide provides a rigorous comparative analysis of these isomers, equipping medicinal chemists with actionable experimental protocols and structural rationales.
Physicochemical Profiling
The branching of the N-butyl group directly impacts the compactness of the molecular structure, altering intermolecular van der Waals interactions and hydrogen-bonding accessibility[1]. Increased branching typically lowers the boiling point and alters lipophilicity (LogP), which are critical parameters for membrane permeability and formulation. Notably, the highly symmetrical nature of the tert-butyl group significantly increases the melting point, making it a solid at room temperature, unlike its liquid linear counterpart[1].
Table 1: Comparative Physicochemical Properties of N-Butylbutanamide Isomers
Property
N-butylbutanamide
N-sec-butylbutanamide
N-isobutylbutanamide
N-tert-butylbutanamide
Molecular Formula
C₈H₁₇NO
C₈H₁₇NO
C₈H₁₇NO
C₈H₁₇NO
Molecular Weight
143.23 g/mol
143.23 g/mol
143.23 g/mol
143.23 g/mol
CAS Number
10264-16-1
6310-33-4
7476-94-0
3066-83-9
Predicted Boiling Point
~230-240 °C
~220-230 °C
~225-235 °C
~210-220 °C
Predicted Melting Point
Liquid at RT
Liquid at RT
Liquid at RT
40-42 °C (Solid)
(Data aggregated from chemical database predictions and foundational literature[1],[2])
Mechanistic Impact of Isomerism in Drug Design
The structural differences between these isomers go beyond basic physical states; they dictate how the molecule interacts with biological systems, particularly regarding metabolic stability[3].
Steric Shielding of the Amide Bond : The amide bond is susceptible to enzymatic hydrolysis by amidases. The bulky tert-butyl group in N-tert-butylbutanamide provides significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack compared to the exposed linear N-butylbutanamide.
Cytochrome P450 (CYP) Mediated Oxidation : Linear alkyl chains are highly susceptible to terminal (
) and penultimate (-1) hydroxylation by CYP450 enzymes in the liver. Branching at the -carbon (as seen in the tert-butyl group) blocks these metabolic soft spots, significantly enhancing the metabolic half-life of the compound[3].
Caption: Logic diagram illustrating the impact of N-alkyl branching on CYP450 clearance.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.
Protocol 1: General Synthesis via Acylation (Schotten-Baumann Approach)
The synthesis of N-alkylbutanamides is reliably achieved via the acylation of the respective butylamine isomer with butanoyl chloride[1].
Causality & Design : Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. This drives the equilibrium forward and prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction. The reaction is initiated at 0 °C to control the highly exothermic nature of the acid chloride reaction, minimizing the formation of unwanted side products[1].
Step-by-Step Workflow:
Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10 mmol of the specific butylamine isomer (e.g., tert-butylamine) and 11 mmol of TEA in 20 mL of anhydrous dichloromethane (DCM).
Addition : Cool the flask to 0 °C using an ice-water bath. Add 10 mmol of butanoyl chloride dropwise over 15 minutes to control the exotherm.
Reaction : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours[1]. Monitor the disappearance of the starting amine via Thin Layer Chromatography (TLC).
Quenching & Extraction : Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL). The NaHCO₃ neutralizes any residual acid chloride and HCl.
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation (for liquids) or recrystallization (for solids like N-tert-butylbutanamide)[1].
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol evaluates the metabolic liability discussed in the mechanistic section.
Causality & Design : The assay requires NADPH as a cofactor for CYP450 enzymes. A control without NADPH is mandatory to differentiate enzymatic degradation from inherent chemical instability. Verapamil is used as a high-clearance positive control to validate the metabolic activity of the microsome batch.
Step-by-Step Workflow:
Incubation Mixture : Prepare a 1 mL reaction mixture containing 1 µM of the synthesized amide, 0.5 mg/mL human liver microsomes, and 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation : Incubate the mixture at 37 °C for 5 minutes to reach thermal equilibrium.
Initiation : Add NADPH (final concentration 1 mM) to initiate the enzymatic reaction.
Sampling : At time points 0, 15, 30, and 60 minutes, withdraw 100 µL aliquots and immediately quench into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly denatures the proteins, stopping the reaction.
Analysis : Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (
).
Caption: Step-by-step experimental workflow from chemical synthesis to metabolic profiling.
References
Title : A Comparative Analysis of N-butylbutanamide and Its Isomers for Researchers and Drug Development Professionals - Benchchem
Source : benchchem.com
URL : 1
Handling 3-(Butylthio)butan-1-amine: Safety, Logistics, and Deactivation
Topic: Personal protective equipment for handling 3-(Butylthio)butan-1-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1] [2] Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 3-(Butylthio)butan-1-amine
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, scientists, and drug development professionals.[1]
[2]
Executive Summary
3-(Butylthio)butan-1-amine (CAS: 1119452-40-2) is a bifunctional organic intermediate containing a primary amine and a thioether (sulfide) linkage.[2] Its handling requires a dual-threat mitigation strategy: protecting personnel from the corrosive/caustic nature of the amine and managing the high-impact stench associated with the alkyl sulfide.
This guide defines the operational standard for handling this compound in a research environment, moving beyond generic SDS advice to provide field-proven containment and deactivation protocols.
Risk Assessment & Hazard Identification
Since specific toxicological data for this research chemical is limited, safety protocols must be derived from Structure-Activity Relationships (SAR) based on its functional groups.[1]
Hazard Class
Source Functional Group
Critical Effect
Corrosive (Skin/Eye)
Primary Amine ()
Causes severe skin burns and eye damage (Category 1B equivalent).[1] High pH leads to saponification of membrane lipids.
Stench / Olfactory
Thioether ()
Low odor threshold (<10 ppb). Induces nausea/headache (psychosomatic response) even at non-toxic levels.
Sensitizer
Amine + Thioether
Potential for respiratory or skin sensitization upon repeated exposure.
Combustible
Alkyl Chain ()
Flash point likely >60°C but combustible. Vapors are heavier than air.[3][4]
Personal Protective Equipment (PPE) Matrix
Selection of PPE is dictated by the volume handled and the potential for aerosolization.
PPE Selection Logic
Barrier Material: Standard Nitrile gloves provide only splash protection. For prolonged handling or spill cleanup, Laminate (Silver Shield) or High-Grade Butyl is required due to the lipophilic nature of the butyl chain and the permeation power of amines.
Respiratory: The "stench" factor mandates respiratory isolation to prevent lab contamination and worker distress.
PPE Specification Table
Protection Zone
Low Volume (< 1 mL) / Closed Transfer
High Volume (> 1 mL) / Open Handling
Hand (Primary)
Nitrile (Double gloved).[1] Change immediately upon splash.
Laminate (Silver Shield) or Butyl Rubber (0.7 mm).
Hand (Dexterity)
Wear Nitrile over Laminate for grip.
Wear Nitrile over Laminate for grip.
Eye / Face
Chemical Splash Goggles (Indirect Vent).
Chemical Splash Goggles + Face Shield (8-inch minimum).
Respiratory
Fume Hood (Face velocity > 100 fpm).
Fume Hood + Half-mask respirator with Multi-Gas (Amine/Organic Vapor) cartridges if outside hood.
Body
Standard Lab Coat (Cotton/Poly).
Chemical Resistant Apron (Rubber/Neoprene) + Tyvek Sleeves.
Diagram 1: PPE Decision Logic
Caption: Decision tree for selecting appropriate PPE based on operational volume and risk level.
Operational Handling Protocol
A. Engineering Controls (Odor Containment)
The thioether moiety guarantees a pervasive, skunky odor.
Bleach Trap: Connect the vacuum pump exhaust to a trap containing dilute bleach (10% sodium hypochlorite) to oxidize volatiles before they enter the exhaust system.
Glassware Pre-treatment: Never remove contaminated glassware from the fume hood. Soak all tools in a Deactivation Bath (see Section 6) inside the hood for 24 hours before washing.
B. Transfer Techniques[7]
Syringe Transfer: Preferred over pouring. Use Luer-lock syringes to prevent accidental decoupling.
Septum Seals: Keep stock bottles sealed with a septum; withdraw liquid via needle to minimize vapor release.
Emergency Response
Incident
Immediate Action
Skin Contact
Immediate Flush: Rinse with water for 15 minutes.[1][5] Do not use vinegar (exothermic reaction risk). Seek medical aid for burns.[6][7]
Eye Contact
Irrigate: Flush with eyewash station for 15 minutes, holding eyelids open.[8] Time is tissue.
Spill (< 10 mL)
Evacuate area. Don respirator. Cover with Chemsorb or vermiculite. Do not use paper towels (surface area increases odor release).
Fire
Use Dry Chemical, CO2, or Alcohol-resistant foam.[5] Do not use water jet (may spread the chemical).
Disposal & Deactivation Strategy
Crucial Chemistry: The goal is to oxidize the sulfide (stench) without creating toxic chloramines from the amine.
The "Bleach" Warning: While bleach kills the sulfide odor, it reacts with primary amines to form N-chloramines, which are toxic. However , for waste deactivation, the priority is often odor control.
Mechanism: The high pH stabilizes the amine while the hypochlorite oxidizes the sulfide to a sulfoxide (odorless).
Procedure: Add waste dropwise to the stirring deactivation solution in a fume hood. Let stand for 12 hours.
Diagram 2: Waste Deactivation Workflow
Caption: Workflow for segregating bulk waste versus deactivating trace residues on glassware.
References
National Research Council . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] Retrieved from [Link]
PubChem . (n.d.). Compound Summary: Butylamine (Analogous Amine Safety Data). National Library of Medicine. Retrieved from [Link]